2-azido-N-(4-ethylphenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azido-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-8-3-5-9(6-4-8)13-10(15)7-12-14-11/h3-6H,2,7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSXMGYEFXHYLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of 2-azido-N-(4-ethylphenyl)acetamide: A Technical Guide
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 2-azido-N-(4-ethylphenyl)acetamide. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. While specific experimental data for the title compound is limited, this guide leverages data from the closely related analog, 2-azido-N-(4-methylphenyl)acetamide, to provide reasonable estimations and a solid foundation for further research.
Core Physicochemical Data
The physicochemical properties of this compound can be estimated based on its structural analog, 2-azido-N-(4-methylphenyl)acetamide. The primary difference is the substitution of a methyl group with an ethyl group on the phenyl ring.
| Property | Value (for 2-azido-N-(4-methylphenyl)acetamide) | Reference |
| Molecular Formula | C₁₀H₁₂N₄O | |
| Molecular Weight | 204.23 g/mol | |
| CAS Number | 1160748-31-1 | [1] |
| Melting Point | 360–362 K (87-89 °C) | [2][3][4] |
| Appearance | Colorless plate-like crystals | [2][3][4] |
Note: The molecular formula and weight for the title compound, this compound, are C₁₀H₁₂N₄O and 204.23 g/mol , respectively. The melting point is expected to be in a similar range to the methyl analog.
Spectroscopic Data
The following spectroscopic data for 2-azido-N-(4-methylphenyl)acetamide provides a reference for the characterization of this compound.
| Spectroscopic Data | Values (for 2-azido-N-(4-methylphenyl)acetamide) | Reference |
| FT-IR (ATR, ν, cm⁻¹) | 3254 (N—H amide), 3073 (C—Harom), 2961 (C—H, CH₂), 2109 (N₃), 1660 (C=O amide), 1175 (C—N), 1027 (N—C amide) | [2][3][4] |
| ¹H NMR (DMSO-d₆) δ ppm | 10.05 (1H, s, NH), 6.93–7.1 (4H, m, Harom), 4.21 (3H, s, CH₃), 4.02 (2H, s, CH₂) | [2][4] |
| ¹³C NMR (DMSO-d₆) δ ppm | 165.71 (C=O), 155.47 (Carom-O), 131.47 (Carom—N), 113.90–120.86 (Carom), 63.85 (CH₃), 51.18 (CH₂) | [2][4] |
| HRMS (ESI-MS) (m/z) | Calculated for C₉H₁₀N₄O: 190.21, Found: 190.1191 | [2][4] |
Experimental Protocols
The synthesis of this compound can be achieved by adapting the established protocol for its methyl analog.
Synthesis of this compound
This procedure is adapted from the synthesis of 2-azido-N-(4-methylphenyl)acetamide.[2][3][4]
Materials:
-
2-Chloro-N-(4-ethylphenyl)acetamide
-
Sodium azide (NaN₃)
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-chloro-N-(4-ethylphenyl)acetamide (0.011 mol) and sodium azide (0.015 mol) in a mixture of ethanol and water (70:30 v/v).
-
Reflux the mixture for 24 hours at 80°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash it with cold water.
-
For further purification, recrystallize a portion of the product from hot ethanol.
-
Allow the filtrate to stand undisturbed for several days to form colorless, plate-like crystals.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
Biological Significance and Potential Applications
While specific biological activities of this compound have not been extensively reported, the broader class of N-arylacetamides and organic azides are of significant interest in medicinal chemistry and drug discovery.
-
N-arylacetamides are recognized as important intermediates in the synthesis of various pharmaceutical and agrochemical compounds.[3][5]
-
Organic azides are versatile functional groups used in bioorthogonal chemistry, such as in "click" reactions, for labeling and tracking biomolecules. They also serve as precursors for the synthesis of various nitrogen-containing heterocyclic compounds with potential therapeutic activities.[3][5]
-
Some acetamide derivatives have been investigated for their antioxidant and potential anti-inflammatory activities.
The logical relationship for the potential utility of this compound class is outlined below.
Caption: Potential applications of N-arylacetamides and azides.
References
2-azido-N-(4-ethylphenyl)acetamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-azido-N-(4-ethylphenyl)acetamide, including its chemical properties, a representative synthetic protocol, and potential applications based on related compounds. Due to the limited publicly available data specific to this molecule, information from analogous N-aryl-2-azidoacetamides is utilized to provide a thorough contextual understanding.
Core Compound Data
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1160748-31-1 | [1] |
| Molecular Formula | C₁₀H₁₂N₄O | [2] |
| Molecular Weight | 204.23 g/mol | [2] |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] | [2] |
Synthesis and Experimental Protocols
While specific experimental data for the synthesis of this compound is not widely published, a reliable protocol can be adapted from the synthesis of the closely related compound, 2-azido-N-(4-methylphenyl)acetamide.[3][4][5][6][7] This class of compounds, N-arylacetamides, are significant as intermediates in the synthesis of medicinal, agrochemical, and pharmaceutical compounds.[3][7] Organic azides are also valuable in medicinal chemistry and molecular biology for the synthesis of heterocycles like tetrazoles and triazoles.[3][7]
Representative Synthesis of 2-azido-N-(aryl)acetamides
This protocol describes the synthesis of an N-aryl-2-azidoacetamide from the corresponding 2-chloro-N-arylacetamide.
Materials:
-
2-chloro-N-(4-ethylphenyl)acetamide (1 equivalent)
-
Sodium azide (NaN₃) (approx. 1.4 equivalents)
-
Ethanol/Water solution (e.g., 70:30 v/v)
-
Ethanol (for recrystallization)
-
Cold water
Procedure:
-
Dissolve 2-chloro-N-(4-ethylphenyl)acetamide and sodium azide in an ethanol/water mixture.
-
Reflux the reaction mixture for approximately 24 hours at 80°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool, which should result in the precipitation of the product.
-
Filter the precipitate and wash it with cold water.
-
For further purification, dissolve the crude product in hot ethanol.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly, undisturbed, for several days to facilitate the formation of crystals.
-
Collect the crystals by filtration.
General Synthesis Workflow
The following diagram illustrates the general synthetic pathway for N-aryl-2-azidoacetamides.
References
- 1. 1160748-31-1|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iucrdata.iucr.org [iucrdata.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. iucrdata.iucr.org [iucrdata.iucr.org]
- 7. iucrdata.iucr.org [iucrdata.iucr.org]
Technical Guide: Spectral Analysis of 2-azido-N-(4-ethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS) for the compound 2-azido-N-(4-ethylphenyl)acetamide. Due to the limited availability of published spectral data for this specific molecule, this guide presents predicted data based on the well-characterized analog, 2-azido-N-(4-methylphenyl)acetamide. The experimental protocols provided are adapted from established methods for similar compounds and are intended to serve as a practical reference for researchers.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₂N₄O[1] |
| Molecular Weight | 204.23 g/mol [1] |
| CAS Number | 1160748-31-1[1] |
| Chemical Structure | |
![]() |
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the reported data for 2-azido-N-(4-methylphenyl)acetamide.[2][3][4]
¹H NMR (Proton Nuclear Magnetic Resonance)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.10 | s | 1H | NH (amide) |
| ~7.50 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to NH) |
| ~7.15 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to ethyl) |
| ~4.10 | s | 2H | CH₂ (azidoacetyl) |
| ~2.60 | q, J ≈ 7.6 Hz | 2H | CH₂ (ethyl) |
| ~1.20 | t, J ≈ 7.6 Hz | 3H | CH₃ (ethyl) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~166.0 | C=O (amide) |
| ~139.0 | Ar-C (para to NH) |
| ~136.0 | Ar-C (ipso, attached to NH) |
| ~128.0 | Ar-CH (ortho to ethyl) |
| ~120.0 | Ar-CH (ortho to NH) |
| ~52.0 | CH₂ (azidoacetyl) |
| ~28.0 | CH₂ (ethyl) |
| ~16.0 | CH₃ (ethyl) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch (amide) |
| ~2970, ~2880 | Medium | C-H Stretch (aliphatic) |
| ~2110 | Strong, Sharp | N₃ Stretch (azide) |
| ~1670 | Strong, Sharp | C=O Stretch (amide I) |
| ~1540 | Medium | N-H Bend (amide II) |
| ~1510 | Medium | C=C Stretch (aromatic) |
MS (Mass Spectrometry)
| m/z | Ion |
| 204.10 | [M]⁺ |
| 176.10 | [M - N₂]⁺ |
| 134.08 | [M - N₃ - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectral analysis of this compound, adapted from procedures for similar compounds.[2][3][4][5]
Synthesis of this compound
This two-step synthesis involves the initial acylation of 4-ethylaniline followed by nucleophilic substitution with sodium azide.
Step 1: Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide
-
Dissolve 4-ethylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution as a base.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-chloro-N-(4-ethylphenyl)acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
-
Dissolve 2-chloro-N-(4-ethylphenyl)acetamide (1.0 eq) in a mixture of acetone and water (e.g., 8:2 v/v).
-
Add sodium azide (1.5 eq) to the solution.
-
Reflux the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
The aqueous residue will contain the precipitated product. Filter the solid, wash with cold water, and dry under vacuum.
-
Further purify the product by recrystallization if necessary.
Spectral Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Spectral Analysis Workflow
Caption: Workflow for the structural elucidation of the target compound.
References
- 1. 1160748-31-1|this compound|BLD Pharm [bldpharm.com]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of 2-azido-N-(4-methylphenyl)acetamide: An Analog to 2-azido-N-(4-ethylphenyl)acetamide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the crystal structure of 2-azido-N-(4-methylphenyl)acetamide. While data for the ethylphenyl derivative was not directly available, this methylphenyl analog serves as a significant reference due to its structural similarity. The information presented herein, including crystallographic data, molecular geometry, and experimental protocols, offers valuable insights for researchers engaged in the study of related compounds. N-arylacetamides are recognized as crucial intermediates in the synthesis of various medicinal, agrochemical, and pharmaceutical compounds.[1][2] Furthermore, azides are versatile functional groups with applications in medicinal chemistry and molecular biology.[2][3]
Molecular Structure and Conformation
The asymmetric unit of 2-azido-N-(4-methylphenyl)acetamide, with the chemical formula C9H10N4O, contains three independent molecules.[1][2][4] These molecules exhibit notable conformational differences, particularly in the rotational orientation of the azido group.[1][2][4] The N—N—C—C torsion angles for the three independent molecules are reported as -173.9 (2)°, -102.7 (2)°, and -173.6 (2)°.[1][2] Two of the molecules have very similar conformations, while the third differs significantly in the orientation of the azide moiety.[2]
In the crystal structure, the molecules are organized into zigzag chains extending along the c-axis direction. This arrangement is stabilized by N—H⋯O hydrogen bonds formed between each independent molecule and its counterparts related by a glide plane.[1][2] The packing of these chains is governed by normal van der Waals contacts.[2]
Crystallographic Data
The crystal structure of 2-azido-N-(4-methylphenyl)acetamide was determined by X-ray crystallography. The compound crystallizes in the monoclinic space group P21/c.[2] A summary of the key crystallographic data is presented in Table 1.
| Table 1: Crystal Data and Structure Refinement | |
| Empirical formula | C9H10N4O |
| Formula weight | 190.21 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 14.4362 (4) |
| b (Å) | 21.3403 (6) |
| c (Å) | 9.2949 (3) |
| β (°) | 98.356 (1) |
| Volume (ų) | 2833.11 (14) |
| Z | 12 |
| Temperature (K) | 150 |
| Radiation type | Cu Kα |
| μ (mm⁻¹) | 0.77 |
| Crystal size (mm) | 0.22 × 0.16 × 0.08 |
| (Data sourced from Missioui et al., 2022)[2] |
Hydrogen Bonding Geometry
Intermolecular hydrogen bonds play a crucial role in the crystal packing of 2-azido-N-(4-methylphenyl)acetamide. The N—H⋯O hydrogen bonds are the primary interactions forming the zigzag chains. Details of the hydrogen-bond geometry are provided in Table 2.
| Table 2: Hydrogen-Bond Geometry (Å, °) | ||||
| D—H···A | D—H | H···A | D···A | D—H···A |
| N1—H1A···O1 | 0.88 | 2.05 | 2.919 (3) | 171 |
| N5—H5A···O2 | 0.88 | 2.06 | 2.924 (3) | 168 |
| N9—H9C···O3 | 0.88 | 2.04 | 2.909 (3) | 171 |
| C18—H18B···O2 | 0.99 | 2.58 | 3.451 (4) | 147 |
| (Data sourced from Missioui et al., 2022)[2] |
Experimental Protocols
Synthesis and Crystallization
The synthesis of 2-azido-N-(4-methylphenyl)acetamide is achieved through the reaction of 2-chloro-N-(p-tolyl)acetamide with sodium azide.[2][4][5]
Procedure:
-
A mixture of 2-chloro-N-(p-tolyl)acetamide (0.011 mol) and sodium azide (0.015 mol) is dissolved in a 70:30 mixture of ethanol and water.[2][5]
-
The completion of the reaction is monitored by thin-layer chromatography (TLC).[2][5]
-
Upon completion, the precipitated 2-azido-N-(4-methylphenyl)acetamide is filtered and washed with cold water.[2][5]
-
For crystallization, a portion of the product is dissolved in hot ethanol.[2][5]
-
The hot solution is filtered, and the filtrate is left undisturbed for 7 days to allow the formation of colorless, plate-like crystals.[2][5]
The reported yield for this synthesis is 73%, with a melting point of 360–362 K.[2]
Structure Determination
The crystal structure was determined using single-crystal X-ray diffraction. Data collection and structure refinement details are summarized in Table 1.
Visualizations
Molecular Structure of 2-azido-N-(4-methylphenyl)acetamide
Caption: Molecular structure of 2-azido-N-(4-methylphenyl)acetamide.
Experimental Workflow for Synthesis and Crystallization
Caption: Synthesis and crystallization workflow.
References
- 1. iucrdata.iucr.org [iucrdata.iucr.org]
- 2. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iucrdata.iucr.org [iucrdata.iucr.org]
Solubility Profile of 2-azido-N-(4-ethylphenyl)acetamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of the organic compound 2-azido-N-(4-ethylphenyl)acetamide in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a framework for its determination. It includes detailed, generalized experimental protocols for solubility measurement, leveraging established methodologies such as the gravimetric method. Furthermore, qualitative solubility information has been inferred from the synthesis and purification procedures of analogous compounds. This guide also presents logical workflows for both the synthesis and a general solubility determination process, visualized through diagrams to aid in experimental planning and execution. This document is intended to be a foundational resource for researchers working with this compound, enabling them to systematically characterize its solubility profile, a critical parameter in drug development, chemical synthesis, and formulation science.
Introduction
This compound is an organic compound featuring an acetamide group, an ethylphenyl substituent, and an azide functional group. Such molecules are often intermediates in the synthesis of more complex chemical entities, including pharmacologically active compounds. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is a critical parameter in a multitude of applications, including:
-
Reaction Chemistry: The choice of solvent is often dictated by the solubility of the reactants and reagents.
-
Purification: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and impurities in various solvent systems.
-
Formulation Development: For a compound to be developed into a pharmaceutical product, its solubility in various excipients and delivery vehicles is a key consideration for bioavailability and efficacy.
This guide provides a comprehensive overview of the currently available information and necessary methodologies for determining the solubility of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₄O | - |
| Molecular Weight | 204.23 g/mol | - |
| CAS Number | 1160748-31-1 | [1] |
| Appearance | Likely a crystalline solid | Inferred from analogs |
Table 1: Physicochemical Properties of this compound.
Solubility Data
As of the date of this publication, no specific quantitative solubility data for this compound in organic solvents has been found in the reviewed literature. However, qualitative inferences can be drawn from the synthesis of the closely related analog, 2-azido-N-(4-methylphenyl)acetamide. The synthesis of this compound involves its precipitation from a mixture of ethanol and water, followed by recrystallization from hot ethanol.[2] This suggests that this compound is likely to exhibit:
-
Low solubility in cold ethanol/water mixtures.
-
Moderate to high solubility in hot ethanol.
To facilitate future research, Table 2 provides a template for recording experimentally determined solubility data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| Acetone | 25 | Data not available | Data not available |
| Ethyl Acetate | 25 | Data not available | Data not available |
| Dichloromethane | 25 | Data not available | Data not a available |
| Toluene | 25 | Data not available | Data not available |
| Acetonitrile | 25 | Data not available | Data not a available |
| Dimethylformamide (DMF) | 25 | Data not available | Data not a available |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not a available |
Table 2: Template for Quantitative Solubility Data of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and solubility determination of this compound.
Synthesis of this compound
The synthesis of the title compound can be inferred from the procedure for its methyl analog, 2-azido-N-(4-methylphenyl)acetamide.[2]
Materials:
-
2-chloro-N-(4-ethylphenyl)acetamide
-
Sodium azide (NaN₃)
-
Ethanol
-
Water
-
Reaction flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Dissolve 2-chloro-N-(4-ethylphenyl)acetamide and a molar excess of sodium azide in a mixture of ethanol and water (e.g., 70:30 v/v) in a round-bottom flask.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and then further in an ice bath to induce precipitation.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water.
-
For further purification, recrystallize the product from a suitable solvent, such as hot ethanol. Dissolve the crude product in a minimal amount of hot ethanol, filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly to form crystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
References
In-depth Technical Guide: Thermal Stability and Decomposition of 2-azido-N-(4-ethylphenyl)acetamide
A comprehensive review of the thermal properties, decomposition pathways, and safety considerations for 2-azido-N-(4-ethylphenyl)acetamide, a compound of interest for researchers, scientists, and drug development professionals.
Introduction
This compound is an organic compound featuring an azide functional group, which makes it a molecule of significant interest in various chemical syntheses, particularly in the realm of click chemistry and the formation of nitrogen-containing heterocycles. However, the presence of the azido group also imparts a degree of thermal instability, a critical consideration for its safe handling, storage, and application in pharmaceutical development and materials science. This guide provides a detailed overview of the current understanding of the thermal stability and decomposition of this compound, drawing from available safety data and analogous chemical structures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C10H12N4O | [1] |
| Molecular Weight | 204.23 g/mol | [1] |
| CAS Number | 1160748-31-1 | [1] |
| Appearance | Yellow Powder Solid | [2] |
| Melting Point | 200 - 203 °C (392 - 397.4 °F) | [2] |
Thermal Stability and Decomposition
While specific, detailed thermal analysis data such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not extensively documented in publicly available literature, general knowledge of aryl azides and related acetamide structures allows for a predictive understanding of its thermal behavior.
Organic azides are known to be energetic materials that can decompose exothermically upon heating, potentially leading to a rapid release of nitrogen gas. The stability of these compounds is influenced by their molecular structure. The decomposition of aryl azides typically proceeds through the formation of a highly reactive nitrene intermediate, which can then undergo various reactions, including intramolecular cyclization, insertion, or rearrangement.
For this compound, the decomposition is expected to initiate with the loss of dinitrogen (N₂) from the azide group. The resulting nitrene could then undergo subsequent reactions.
Potential Decomposition Products:
Hazardous decomposition products upon heating are expected to include:
Experimental Protocols: A General Approach
While specific experimental protocols for the thermal analysis of this compound are not published, a general methodology for assessing the thermal stability of similar energetic compounds is outlined below. Researchers investigating this compound should adapt these protocols with appropriate safety precautions.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) of this compound is placed in a TGA crucible (e.g., alumina, platinum).
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of the compound, providing information on the enthalpy of decomposition and the decomposition temperature.
Methodology:
-
A small, precisely weighed sample (typically 1-3 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The samples are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC thermogram (heat flow vs. temperature) will show exothermic peaks corresponding to decomposition events. The peak temperature and the area under the peak (enthalpy) are key parameters.
Logical Workflow for Thermal Hazard Assessment
The following diagram illustrates a logical workflow for assessing the thermal hazards associated with a compound like this compound.
Caption: A logical workflow for the thermal hazard assessment of energetic materials.
Safety and Handling
Given the potential for thermal decomposition, appropriate safety precautions must be taken when handling this compound.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust.[2]
-
Storage: Store in a cool, well-ventilated area, away from sources of heat and ignition.
-
Incompatible Materials: Strong oxidizing agents.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[2]
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is limited, an understanding of the behavior of aryl azides provides a strong basis for safe handling and use. The primary thermal hazard is the exothermic decomposition with the release of nitrogen gas. Researchers working with this compound should conduct thorough thermal analysis using techniques such as TGA and DSC to establish its precise thermal limits and decomposition characteristics before scaling up reactions or formulating it in drug delivery systems. The development of comprehensive safety protocols based on empirical data is paramount to mitigate risks associated with this energetic functional group.
References
An In-depth Technical Guide to the Safe Handling of 2-azido-N-(4-ethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 2-azido-N-(4-ethylphenyl)acetamide, a compound of interest in synthetic chemistry and drug development. Due to the inherent reactivity of the azide functional group, strict adherence to safety protocols is paramount. This document outlines the known physicochemical properties, potential hazards, detailed experimental protocols for its synthesis, and appropriate handling and disposal procedures.
Physicochemical and Toxicological Data
Table 1: Physicochemical Properties of 2-azido-N-(4-methylphenyl)acetamide
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₄O | --INVALID-LINK-- |
| Molecular Weight | 190.21 g/mol | --INVALID-LINK-- |
| Melting Point | 360-362 K (87-89 °C) | --INVALID-LINK--[1] |
| Appearance | Colorless plate-like crystals | --INVALID-LINK--[1] |
Table 2: General Toxicity of Organic Azides
| Hazard Profile | Description | Source |
| Acute Toxicity | Organic azides are considered highly toxic. Soluble forms have toxicity comparable to potassium cyanide.[2] Exposure via inhalation, ingestion, or skin absorption can be harmful. | --INVALID-LINK--[3] |
| Health Effects | Exposure to azides can cause rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, and rapid heart rate.[3] In severe cases, it may lead to convulsions, low blood pressure, and respiratory failure. | --INVALID-LINK--[3] |
| Explosive Hazard | Organic azides are potentially explosive and can be sensitive to heat, shock, friction, and light.[4] Low molecular weight azides are particularly hazardous. | --INVALID-LINK--[5] |
Experimental Protocols
The following protocols are adapted from the synthesis of the analogous compound, 2-azido-N-(4-methylphenyl)acetamide, and its precursor.
Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide (Precursor)
This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-ethylaniline
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Ethanol
Procedure:
-
Dissolve 4-ethylaniline (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture to yield 2-chloro-N-(4-ethylphenyl)acetamide.
Synthesis of this compound
Extreme caution must be exercised during this procedure due to the potential for explosion and the high toxicity of sodium azide.
Materials:
-
2-chloro-N-(4-ethylphenyl)acetamide
-
Sodium azide (NaN₃)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-N-(4-ethylphenyl)acetamide (1 equivalent) and sodium azide (1.3 equivalents) in a mixture of ethanol and water (e.g., 70:30 v/v).
-
Reflux the mixture for 24 hours at approximately 80°C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product, this compound, should precipitate.
-
Filter the precipitate and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from hot ethanol. Allow the solution to cool slowly to form crystals.
Safety and Handling Precautions
Hazard Assessment
-
Explosive Potential: Organic azides can decompose explosively when subjected to heat, light, friction, or shock.[4] The stability of an organic azide can be estimated using the "Rule of Six," which suggests there should be at least six carbon atoms per energetic functional group (azide). For this compound (C₁₀H₁₂N₄O), the ratio of heavy atoms (C+O) to nitrogen atoms is (10+1)/4 = 2.75. This value is less than 3, indicating that the compound should be handled with extreme caution as a potential explosive.
-
Toxicity: As with other azides, this compound is expected to be highly toxic. Avoid all routes of exposure.
-
Incompatibility: Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[4] Do not use metal spatulas or ground glass joints, as this can lead to the formation of shock-sensitive metal azides or initiate decomposition.[4] Halogenated solvents like dichloromethane should be avoided in reactions with sodium azide, as they can form explosive diazidomethane.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
Engineering Controls: All work must be conducted in a certified chemical fume hood with the sash at the lowest possible position. A blast shield should be used during the synthesis and handling of the azide compound.
Storage and Disposal
-
Storage: Store this compound in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials. It should be stored in a clearly labeled container.
-
Disposal: Azide-containing waste must be collected in a designated, separate waste container. Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing. All azide waste must be disposed of through a certified hazardous waste disposal program.
Visualized Workflows
The following diagrams illustrate the synthesis and a general workflow for handling energetic compounds.
Caption: Synthesis workflow for this compound.
Caption: General hazard mitigation workflow for handling energetic compounds.
References
Material safety data sheet (MSDS) for 2-azido-N-(4-ethylphenyl)acetamide
An In-depth Technical Guide to 2-azido-N-(4-ethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled from available scientific literature and safety data for structurally related compounds. A certified Material Safety Data Sheet (MSDS) for this compound is not publicly available. This guide should be used for informational purposes only and is not a substitute for a formal risk assessment. All laboratory work should be conducted by trained professionals in a controlled environment.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1160748-31-1[1] |
| Molecular Formula | C10H12N4O[1] |
| Molecular Weight | 204.23 g/mol [1] |
| SMILES | CCC1=CC=C(C=C1)NC(CN=[N+]=[N-])=O[1] |
Hazard Identification and Precautionary Measures
While specific toxicological data for this compound is unavailable, a hazard assessment can be inferred from its structural components: the azide group and the N-phenylacetamide core.
Potential Hazards:
-
Azide Group: Organic azides are energetic materials and can be explosive, particularly when heated or subjected to shock. They may also be acutely toxic.
-
N-phenylacetamide Core: Related compounds, such as acetanilide, are harmful if swallowed and can cause skin and eye irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Physical and Chemical Properties
Quantitative data for this compound is not available. The following table presents data for the closely related analogue, 2-azido-N-(4-methylphenyl)acetamide.
| Property | Value (for 2-azido-N-(4-methylphenyl)acetamide) | Citation |
| Molecular Formula | C9H10N4O | [5] |
| Molecular Weight | 190.20 g/mol | [5] |
| Melting Point | 360–362 K (87-89 °C) | [6][7] |
| Appearance | Colorless plate-like crystals | [6][7] |
Experimental Protocols
Synthesis of 2-azido-N-(4-methylphenyl)acetamide (A Representative Protocol)
This protocol for the synthesis of a close analogue can likely be adapted for this compound.[6][7][8][9]
Materials:
-
2-Chloro-N-(p-tolyl)acetamide (0.011 mol)
-
Sodium azide (0.015 mol)
-
Ethanol/water (70:30 mixture)
Procedure:
-
Dissolve 2-Chloro-N-(p-tolyl)acetamide and sodium azide in the ethanol/water mixture.
-
Reflux the solution for 24 hours at 80°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the precipitate of 2-azido-N-(4-methylphenyl)acetamide.
-
Wash the precipitate with cold water.
-
For purification, a portion of the product can be dissolved in hot ethanol, filtered, and the filtrate left undisturbed for 7 days to form crystals.[6][7][8][9]
Diagrams and Workflows
Caption: Synthesis workflow for a related azido-acetamide compound.
Caption: Logical relationship for inferred hazard assessment.
Handling, Storage, and Disposal
-
Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
-
Storage: Keep in a tightly closed container in a cool, dry place.[12] Azido compounds should be stored away from heat and sources of ignition.
-
Disposal: Dispose of contents/container to an approved waste disposal plant. Follow all local and national regulations for hazardous waste disposal.
References
- 1. 1160748-31-1|this compound|BLD Pharm [bldpharm.com]
- 2. N-(4-Ethylphenyl)acetamide | C10H13NO | CID 72893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. carlroth.com [carlroth.com]
- 5. 2-Azido-N-(4-methylphenyl)acetamide | C9H10N4O | CID 14201103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iucrdata.iucr.org [iucrdata.iucr.org]
- 7. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iucrdata.iucr.org [iucrdata.iucr.org]
- 9. iucrdata.iucr.org [iucrdata.iucr.org]
- 10. actylislab.com [actylislab.com]
- 11. fishersci.com [fishersci.com]
- 12. combi-blocks.com [combi-blocks.com]
The Diverse Biological Landscape of N-Arylacetamides: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of N-arylacetamide derivatives reveals a scaffold of significant pharmacological interest. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic applications of this versatile class of compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
N-arylacetamides, a class of organic compounds characterized by an acetamide group linked to an aryl substituent, have emerged as a privileged scaffold in medicinal chemistry. Their synthetic tractability and the ability to readily modify both the aryl and acetyl moieties have led to the generation of extensive libraries of derivatives. These derivatives have been shown to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, making them attractive candidates for further drug development.
A Spectrum of Therapeutic Potential: Key Biological Activities
Extensive research has demonstrated that N-arylacetamides can interact with a variety of biological targets, leading to a range of therapeutic effects. The following sections summarize the key findings across different areas of pharmacological activity.
Anticancer Activity
N-aryl-2-(5-aryltetrazol-2-yl)acetamides have been investigated for their potential as anticancer agents. Screening against a panel of human cancer cell lines has shown that certain derivatives exhibit moderate to high activity. For instance, some compounds have demonstrated notable efficacy against renal cancer cell lines.[1] The mechanism of action for many of these compounds is still under investigation, but it is hypothesized that they may interfere with critical cellular processes in cancer cells.
Antimicrobial and Antibacterial Activity
The search for new antimicrobial agents has led to the exploration of various N-arylacetamide derivatives. Novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides have shown potent activity against bacterial strains, particularly Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 250 µg/L.[2] Some of these compounds have been identified as potential inhibitors of dihydrofolate reductase (DHFR), a key enzyme in bacterial folate metabolism.[2] For example, compounds 2c and 4m demonstrated greater potency against Escherichia coli DHFR than the standard antibiotic trimethoprim.[2] Additionally, 2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides have been identified as a new class of anti-tubercular agents.[3]
Anti-inflammatory Effects
N-arylacetamides have been evaluated for their anti-inflammatory properties in various models. A series of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives were synthesized and screened for their ability to inhibit carrageenan-induced paw edema in rats.[4] One derivative, N-(2-CarboxyPhenyl)-2-(1H-benzotriazol-1-yl)-acetamide, showed a significant 64.88% inhibition of paw edema at a dose of 25mg/kg.[4] The anti-inflammatory effects of some N-arylacetamides are linked to their ability to act as antileukotrienic agents, inhibiting LTB(4) biosynthesis and receptor binding.[5]
Antidiabetic Properties
A significant area of investigation for N-arylacetamides is their potential in managing diabetes. Certain derivatives have been shown to inhibit key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase, which are involved in postprandial hyperglycemia.[6][7] For example, a series of 1,2-benzothiazine-N-arylacetamides demonstrated potent inhibition of both enzymes, with some derivatives exhibiting lower IC50 values than the standard drug, acarbose.[6][7] Specifically, compounds with chloro, bromo, and methyl substituents showed good inhibition of α-glucosidase, while derivatives with chloro, bromo, and nitro groups were potent inhibitors of α-amylase.[6][7]
Urease Inhibition
Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. N-arylacetamide derivatives have been identified as potent urease inhibitors.[8][9][10] Cysteine-N-arylacetamide derivatives, in particular, have shown high inhibitory activity, with IC50 values in the micromolar range, significantly more potent than the standard inhibitor thiourea.[8] Kinetic studies have revealed that some of these compounds act as competitive inhibitors of the enzyme.[8]
Quantitative Analysis of Biological Activity
To facilitate a comparative analysis of the potency of various N-arylacetamide derivatives, the following tables summarize the reported quantitative data for their key biological activities.
Table 1: α-Glucosidase and α-Amylase Inhibitory Activity
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Reference |
| Acarbose (Standard) | 58.8 | 17.0 | [6][7] |
| 12i | 25.88 | - | [6][7] |
| 12k | 30.45 | - | [6][7] |
| Chloro, bromo, and methyl substituted derivatives | 25.88–46.25 | - | [7] |
| Chloro, bromo, and nitro substituted derivatives | - | 7.52–15.06 | [7] |
| Ps18 | 89.10 ± 0.20 | 187.3 ± 0.70 | [11] |
| 153 | 25.44 ± 2.70 | - | [11] |
Table 2: Urease Inhibitory Activity
| Compound | Urease IC50 (µM) | Reference |
| Thiourea (Standard) | 21.1 ± 0.11 | [8] |
| Hydroxyurea (Standard) | 100.0 ± 0.01 | [8] |
| 5e | 0.35 | [8] |
| Cysteine-N-arylacetamide derivatives | 0.35–5.83 | [8] |
| 5k | 9.8 ± 0.023 | [9] |
| 5i | 20.7 ± 0.25 | [9][10] |
| Benzothiazine derivatives 5(a-n) | 9.8–20.7 | [9][10] |
Table 3: Antibacterial Activity (DHFR Inhibition)
| Compound | E. coli DHFR IC50 (µM) | Reference |
| Trimethoprim (Standard) | 8.706 | [2] |
| 2c | 3.796 | [2] |
| 4m | 2.442 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols cited in the evaluation of N-arylacetamides.
Synthesis of N-Aryl-2-(5-aryltetrazol-2-yl)acetamides[1]
The synthesis of these anticancer agents involves a nucleophilic substitution reaction. 5-phenyl-2H-tetrazole or 5-p-tolyl-2H-tetrazole is reacted with the appropriate 2-chloro-N-arylacetamide in the presence of potassium carbonate.[1]
α-Glucosidase Inhibition Assay[6]
The α-glucosidase inhibitory activity is determined using a modified spectroscopic method. The assay mixture contains the enzyme solution, the test compound dissolved in a suitable solvent (e.g., DMSO), and a phosphate buffer. The reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The absorbance is measured at a specific wavelength (e.g., 405 nm) using a microplate reader to determine the amount of p-nitrophenol released. Acarbose is typically used as a positive control. The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
Urease Inhibition Assay[9]
The urease inhibitory potential is assessed by measuring the amount of ammonia produced through the hydrolysis of urea. The assay is typically performed in a 96-well plate. The reaction mixture includes the urease enzyme, urea solution, and the test compound. The amount of ammonia produced is quantified using the indophenol method, where the absorbance is measured at a specific wavelength (e.g., 630 nm). Thiourea is commonly used as a standard inhibitor. The percentage of inhibition is calculated, and IC50 values are determined.
Antibacterial Susceptibility Testing (MIC Determination)[2]
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A serial dilution of the test compounds is prepared in a suitable broth medium in a 96-well microtiter plate. A standardized inoculum of the bacterial strain is added to each well. The plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Science: Pathways and Workflows
Diagrammatic representations of signaling pathways and experimental workflows can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key concepts related to the biological activities of N-arylacetamides.
Conclusion and Future Directions
The N-arylacetamide scaffold represents a promising starting point for the development of new therapeutic agents with a wide range of biological activities. The data presented in this guide highlight the potential of these compounds as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents, as well as potent enzyme inhibitors. The synthetic accessibility of this class of molecules allows for extensive structure-activity relationship (SAR) studies, which can lead to the optimization of potency and selectivity.
Future research should focus on elucidating the detailed mechanisms of action for the most promising compounds and evaluating their efficacy and safety in preclinical and clinical studies. The development of more selective and potent N-arylacetamide derivatives could lead to novel treatments for a variety of diseases, addressing unmet medical needs. The versatility of this chemical scaffold ensures that it will remain an area of active investigation in the field of drug discovery for the foreseeable future.
References
- 1. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]
- 2. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides: Discovery of a new class of anti-tubercular agents and prospects for their further structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antileukotrienic N-arylethyl-2-arylacetamides in the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for 2-azido-N-(4-ethylphenyl)acetamide in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-azido-N-(4-ethylphenyl)acetamide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile reagent serves as a valuable building block for the synthesis of novel 1,2,3-triazole-containing compounds with potential applications in medicinal chemistry and drug discovery. The protocols detailed below are based on established methodologies for similar N-arylacetamides and general CuAAC reactions.
Overview and Applications
This compound is an organic azide that can be readily utilized in click chemistry to conjugate with a wide variety of terminal alkynes. The resulting 1,4-disubstituted 1,2,3-triazole products are of significant interest in drug development due to their favorable chemical properties, including high stability and the ability to engage in hydrogen bonding. N-arylacetamides, in general, are important intermediates in the synthesis of pharmaceutical and agrochemical compounds.[1][2] The ethylphenyl moiety of this particular reagent offers a lipophilic handle that can be explored for modulating the pharmacokinetic properties of potential drug candidates.
Potential applications for the triazole products derived from this compound include:
-
Lead discovery and optimization: Rapidly generating libraries of diverse compounds for high-throughput screening.
-
Bioconjugation: Linking molecules of interest, such as peptides, proteins, or fluorescent dyes, to create functional bioprobes.[3]
-
Development of therapeutic agents: The triazole core is a common scaffold in various bioactive molecules.
Synthesis of this compound
The synthesis of this compound can be achieved via a nucleophilic substitution reaction, by analogy to the synthesis of similar compounds like 2-azido-N-(4-methylphenyl)acetamide.[4][5]
Protocol:
-
In a round-bottom flask, dissolve 2-chloro-N-(4-ethylphenyl)acetamide (1 equivalent) in a mixture of ethanol and water (e.g., 70:30 v/v).
-
Add sodium azide (NaN₃) (approximately 1.4 equivalents) to the solution.
-
Reflux the reaction mixture for 24 hours at approximately 80°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol.
Illustrative Synthesis Data (based on analogous compounds):
| Parameter | Value |
| Starting Material | 2-chloro-N-(4-ethylphenyl)acetamide |
| Reagent | Sodium Azide |
| Solvent | Ethanol/Water (70:30) |
| Reaction Temperature | 80°C |
| Reaction Time | 24 hours |
| Typical Yield | ~70-75% |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
The following is a general protocol for the copper-catalyzed click reaction between this compound and a generic terminal alkyne. This reaction is known for its high efficiency and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[6]
Materials:
-
This compound
-
Terminal alkyne of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water)
Protocol:
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) and the terminal alkyne (1 equivalent) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 0.2 equivalents in water).
-
In another vial, prepare a solution of copper(II) sulfate (e.g., 0.1 equivalents in water).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography on silica gel.
Illustrative Reaction Parameters for CuAAC:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Alkyne Substrate | Propargyl alcohol | Phenylacetylene | 4-Ethynylanisole |
| Catalyst Loading (mol%) | 10 | 5 | 10 |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | Sodium Ascorbate |
| Solvent | t-BuOH/H₂O | DMF | t-BuOH/H₂O |
| Temperature (°C) | 25 | 25 | 50 |
| Time (h) | 12 | 24 | 8 |
| Yield (%) | >95 | >95 | >95 |
Note: This data is illustrative and based on typical CuAAC reactions. Actual results may vary depending on the specific alkyne used.
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis and subsequent use of this compound in a CuAAC reaction.
Caption: Catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iucrdata.iucr.org [iucrdata.iucr.org]
- 5. iucrdata.iucr.org [iucrdata.iucr.org]
- 6. Click Chemistry [organic-chemistry.org]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 2-azido-N-(4-ethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction widely utilized in chemical biology, drug development, and materials science. This copper-free click chemistry variant enables the covalent conjugation of molecules in complex biological environments without the need for cytotoxic catalysts.[1][2] The reaction occurs between a strained cyclooctyne and an azide, proceeding rapidly and with high specificity under physiological conditions to form a stable triazole linkage.[1]
These application notes provide a detailed protocol for the synthesis of 2-azido-N-(4-ethylphenyl)acetamide and its subsequent use in a strain-promoted azide-alkyne cycloaddition reaction with commonly used cyclooctyne reagents such as Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN).
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous compound, 2-azido-N-(4-methylphenyl)acetamide.[3][4][5][6]
Materials and Reagents:
| Reagent/Material | Specification |
| 2-chloro-N-(4-ethylphenyl)acetamide | Reagent Grade |
| Sodium Azide (NaN3) | Reagent Grade |
| Ethanol (EtOH) | Anhydrous |
| Water (H2O) | Deionized |
| Dichloromethane (DCM) | ACS Grade |
| Magnesium Sulfate (MgSO4) | Anhydrous |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-N-(4-ethylphenyl)acetamide (1.0 eq) in a 7:3 mixture of ethanol and water.
-
Addition of Sodium Azide: Add sodium azide (1.5 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using an appropriate eluent system (e.g., ethyl acetate/hexanes) to observe the disappearance of the starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.
-
Isolation: Filter the precipitate and wash with cold water. If no precipitate forms, extract the product into dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure this compound.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This general protocol describes the reaction of this compound with a cyclooctyne derivative (e.g., DBCO-amine or BCN-amine).
Materials and Reagents:
| Reagent/Material | Specification |
| This compound | As synthesized |
| Cyclooctyne Reagent (e.g., DBCO-amine, BCN-amine) | >95% purity |
| Solvent (e.g., DMSO, Acetonitrile, PBS buffer) | Anhydrous/ACS Grade |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| NMR tubes and solvents (e.g., DMSO-d6, CDCl3) | For reaction monitoring |
Procedure:
-
Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution like PBS for biological applications).
-
Reaction Initiation: Add the cyclooctyne reagent (1.0 - 1.2 eq) to the solution of the azide.
-
Reaction Conditions: Stir the reaction mixture at room temperature. For some less reactive cyclooctynes or for faster reaction times, the temperature can be moderately increased (e.g., to 37°C).
-
Reaction Monitoring: The reaction progress can be monitored by:
-
TLC: Observe the consumption of the starting materials and the appearance of the triazole product spot.
-
¹H NMR Spectroscopy: Monitor the disappearance of characteristic proton signals of the reactants and the appearance of new signals corresponding to the triazole product.[7][8][9]
-
ATR-IR Spectroscopy: The disappearance of the characteristic azide stretch (~2100 cm⁻¹) can be monitored in real-time.
-
-
Workup and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting triazole product can be purified by flash column chromatography on silica gel or by preparative HPLC to remove any unreacted starting materials.
Quantitative Data (Analogous Reactions)
| Azide | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Yield | Reference |
| Benzyl Azide | DBCO | ~0.1 - 0.3 | >90% | [12] |
| Benzyl Azide | BCN | ~0.07 - 0.1 | >90% | [14] |
| Phenyl Azide | BCN | Faster than with DBCO | >90% | [14] |
Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iucrdata.iucr.org [iucrdata.iucr.org]
- 6. iucrdata.iucr.org [iucrdata.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. magritek.com [magritek.com]
- 10. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-azido-N-(4-ethylphenyl)acetamide as a Building Block for Triazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-azido-N-(4-ethylphenyl)acetamide is a versatile bifunctional building block employed in the synthesis of 1,4-disubstituted 1,2,3-triazoles. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The presence of the N-(4-ethylphenyl)acetamide moiety can impart favorable pharmacokinetic properties and engage in specific binding interactions with biological targets. The azide functionality allows for the highly efficient and regioselective formation of the triazole ring via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal tool for the generation of compound libraries for high-throughput screening.
The resulting 1,2,3-triazole core is a key pharmacophore found in numerous clinically approved drugs. Triazole derivatives have demonstrated a broad spectrum of therapeutic applications, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory activities. A prominent mechanism of action for many antifungal triazoles is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
These application notes provide detailed protocols for the synthesis of the parent azide, this compound, and its subsequent use in the synthesis of a diverse array of 1,2,3-triazoles.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the chloroacetylation of 4-ethylaniline, followed by a nucleophilic substitution with sodium azide.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide (Intermediate)
-
To a stirred solution of 4-ethylaniline (1.0 eq.) in dichloromethane (CH2Cl2) at 0 °C, triethylamine (NEt3, 1.2 eq.) is added dropwise.
-
Chloroacetyl chloride (1.1 eq.) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 3-5 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.
-
Purification by recrystallization or column chromatography affords pure 2-chloro-N-(4-ethylphenyl)acetamide.
Experimental Protocol: Synthesis of this compound
-
A solution of 2-chloro-N-(4-ethylphenyl)acetamide (1.0 eq.) in toluene is prepared.
-
Sodium azide (NaN3, 1.5 eq.) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 5-7 hours.
-
Reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove insoluble salts.
-
The filtrate is concentrated under reduced pressure to yield this compound. The product can be further purified by recrystallization.
Synthesis of 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound serves as a versatile azide component in the CuAAC reaction, readily coupling with a wide range of terminal alkynes to produce 1,4-disubstituted 1,2,3-triazoles in high yields.
Application Notes and Protocols for 2-azido-N-(4-ethylphenyl)acetamide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of 2-azido-N-(4-ethylphenyl)acetamide in bioconjugation. While specific experimental data for this compound is limited in current literature, its chemical structure, featuring a terminal azide group, makes it a prime candidate for bioorthogonal "click chemistry" reactions. This document outlines the principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and provides detailed, generalized protocols for the conjugation of this compound to alkyne-modified biomolecules. The information herein is intended to serve as a foundational guide for researchers looking to employ this reagent in applications such as drug delivery, molecular imaging, and diagnostics.
Introduction to Bioconjugation with this compound
This compound is a small molecule containing a terminal azide (N₃) functional group. This group is "bioorthogonal," meaning it does not typically react with functional groups found in biological systems. However, the azide group can undergo highly specific and efficient reactions with a complementary alkyne group under specific conditions. This reaction, popularly known as "click chemistry," forms a stable triazole linkage, covalently connecting the two molecules.[1][2]
The primary application of this compound in bioconjugation is as a labeling or payload-delivery agent. A biomolecule of interest (e.g., a protein, antibody, or nucleic acid) is first functionalized with an alkyne group. Subsequently, this compound can be "clicked" onto the alkyne-modified biomolecule. This strategy is central to the development of Antibody-Drug Conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.[3][]
Two main pathways can be utilized for this conjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction uses a copper(I) catalyst to join a terminal alkyne and an azide.[5][6] While robust, the potential cytotoxicity of the copper catalyst must be considered for in vivo applications.[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a simple terminal alkyne.[][9] The high ring strain of the cyclooctyne allows the reaction to proceed without a catalyst, making it highly suitable for use in living systems.[]
Quantitative Data Presentation (Templates)
As specific quantitative data for the bioconjugation of this compound is not yet published, the following tables are provided as templates for data collection and presentation.
Table 1: Reaction Efficiency of CuAAC Conjugation
| Biomolecule | Molar Ratio (Azide:Alkyne) | Reaction Time (h) | Temperature (°C) | Conjugation Yield (%) | Degree of Labeling (DOL) |
|---|---|---|---|---|---|
| Protein A | 10:1 | 1 | 25 | ||
| Protein A | 20:1 | 1 | 25 | ||
| Antibody B | 10:1 | 2 | 25 |
| Antibody B | 20:1 | 2 | 25 | | |
Table 2: Kinetic Parameters for SPAAC Conjugation
| Alkyne Reagent | Biomolecule | Concentration (µM) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Half-life (t₁/₂) (min) |
|---|---|---|---|---|
| DBCO | Protein A | 50 | ||
| BCN | Protein A | 50 | ||
| DBCO | Antibody B | 25 |
| BCN | Antibody B | 25 | | |
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to an alkyne-modified biomolecule. Note: These protocols should be optimized for each specific application.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a protein containing a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand, e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), solution (e.g., 50 mM in water)[10][11]
-
Reducing agent, e.g., sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)[5]
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the desired molar excess (e.g., 10-20 equivalents relative to the alkyne).
-
Prepare a premix of CuSO₄ and THPTA ligand by combining them in a 1:5 molar ratio and vortexing briefly.[5][11]
-
Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of approximately 0.25 mM.[11]
-
-
Initiate Reaction:
-
Purification:
-
Remove unreacted small molecules and copper catalyst from the conjugated protein using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the conjugate using SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling (DOL).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of this compound to a protein modified with a strained cyclooctyne, such as DBCO.
Materials:
-
Cyclooctyne-modified protein (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the desired molar excess (e.g., 5-10 equivalents relative to the DBCO group).
-
-
Initiate Reaction:
-
Gently mix the solution. The reaction proceeds spontaneously without a catalyst.[]
-
Incubate at room temperature or 37°C for 2-12 hours. Reaction times may vary depending on the specific cyclooctyne and desired conversion.
-
-
Purification:
-
Remove unreacted this compound from the conjugate using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the conjugate using SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling (DOL).
-
Visualizations
Caption: Principle of Bioconjugation.
Caption: CuAAC Experimental Workflow.
Caption: SPAAC Experimental Workflow.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols: Labeling Proteins and Peptides with 2-azido-N-(4-ethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-azido-N-(4-ethylphenyl)acetamide is a versatile chemical probe for the modification and labeling of proteins and peptides. Its azide functionality allows for covalent conjugation to alkyne-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3] This method is characterized by its high yield, specificity, and compatibility with aqueous environments, making it a powerful tool in chemical biology, proteomics, and drug development.[1][4][5]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in labeling alkyne-modified proteins and peptides.
Synthesis of this compound
The synthesis of this compound can be adapted from established protocols for similar N-aryl azidoacetamides.[6][7] The procedure involves a two-step process: acylation of 4-ethylaniline with chloroacetyl chloride, followed by nucleophilic substitution of the chloride with azide.
Protocol 2.1: Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide
-
Dissolve 4-ethylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution as a base.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-N-(4-ethylphenyl)acetamide.
Protocol 2.2: Synthesis of this compound
-
Dissolve 2-chloro-N-(4-ethylphenyl)acetamide (1.0 equivalent) in a mixture of ethanol and water (e.g., 70:30 v/v).[6]
-
Add sodium azide (NaN₃, 1.5 equivalents) to the solution.
-
Reflux the mixture at 80 °C for 24 hours.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Filter the precipitate and wash with cold water to obtain the crude this compound.[6]
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Table 1: Example Characterization Data for N-Aryl Azidoacetamides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (K) | Reference |
| 2-azido-N-(4-methylphenyl)acetamide | C₉H₁₀N₄O | 190.21 | 73 | 360–362 | [6] |
| 2-azido-N-(4-fluorophenyl)acetamide | C₈H₇FN₄O | 194.18 | 69 | 358–360 | [7] |
Note: The data for this compound would need to be determined experimentally.
Labeling of Alkyne-Modified Proteins and Peptides via CuAAC
The core application of this compound is the labeling of proteins and peptides that have been metabolically, enzymatically, or synthetically functionalized with a terminal alkyne. The CuAAC reaction forms a stable triazole linkage between the azide probe and the alkyne-modified biomolecule.
Caption: Workflow for labeling alkyne-modified proteins/peptides.
Protocol 3.1: General Protocol for Labeling Proteins/Peptides
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
Alkyne-modified protein/peptide in a suitable buffer (e.g., PBS, Tris, HEPES, pH 7-8)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (Na-Ascorbate) stock solution (freshly prepared, e.g., 100 mM in water)
-
Purification supplies (e.g., dialysis membrane, size-exclusion chromatography columns)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein/peptide with this compound. The final concentration of the azide probe should be in excess (e.g., 10-100 equivalents relative to the protein).
-
Prepare the catalyst premix by adding the CuSO₄ solution to the THPTA solution in a 1:5 molar ratio. Let it stand for a few minutes.
-
Add the catalyst premix to the protein-azide mixture. The final concentration of CuSO₄ is typically 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4 °C for a longer duration to minimize potential protein degradation.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
-
Remove the excess reagents and byproducts by dialysis, buffer exchange, or size-exclusion chromatography.
-
The labeled protein is now ready for downstream applications and analysis.
Table 2: Example Reaction Conditions for Protein Labeling
| Parameter | Concentration Range | Notes |
| Alkyne-Protein | 1-10 µM | Higher concentrations can improve reaction kinetics. |
| Azide Probe | 100 µM - 1 mM | A significant excess is used to drive the reaction to completion. |
| CuSO₄ | 50-100 µM | The catalyst concentration can be optimized. |
| THPTA | 250-500 µM | A water-soluble ligand that stabilizes Cu(I) and improves reaction efficiency.[4] |
| Sodium Ascorbate | 1-5 mM | A reducing agent to generate the active Cu(I) catalyst from CuSO₄.[4] |
| pH | 7-8 | The optimal pH range for CuAAC. |
| Temperature | 4-25 °C | Lower temperatures can be used for sensitive proteins. |
| Reaction Time | 1-4 hours | Monitor progress if possible; can be extended for dilute samples. |
Note: These are starting recommendations and should be optimized for each specific system.
Downstream Analysis and Applications
Following successful labeling, the modified proteins or peptides can be analyzed and utilized in a variety of applications.
4.1. Visualization
If a fluorescent alkyne was used, or if the azide probe itself contains a reporter group, the labeled protein can be visualized by:
-
SDS-PAGE and in-gel fluorescence scanning: To confirm covalent modification and assess labeling efficiency.
-
Fluorescence microscopy: To visualize the localization of the labeled protein in cells.
4.2. Enrichment and Identification
If the azide probe contains a biotin tag, the labeled proteins can be enriched from complex mixtures using streptavidin-functionalized beads. The enriched proteins can then be identified by mass spectrometry.
4.3. Activity-Based Protein Profiling (ABPP)
This compound can be incorporated into activity-based probes to label specific classes of enzymes in complex proteomes.[2]
Caption: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.
Troubleshooting
Table 3: Troubleshooting Common Issues in Protein Labeling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Inefficient alkyne incorporation. | Optimize metabolic labeling conditions or synthetic modification protocol. |
| Inactive catalyst. | Use freshly prepared sodium ascorbate solution. Ensure proper storage of reagents. | |
| Inaccessible alkyne group. | Denature the protein before labeling (if compatible with downstream applications). | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Minimize the volume of the azide probe stock solution added. |
| Copper-induced aggregation. | Increase the concentration of the stabilizing ligand (THPTA). Perform the reaction at 4 °C. | |
| Non-specific Labeling | Insufficient purification. | Improve post-reaction cleanup using appropriate chromatography or dialysis. |
For further details on bioconjugation techniques, consult specialized resources.[8]
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. library.search.tulane.edu [library.search.tulane.edu]
Synthesis of Novel Heterocyclic Compounds from 2-Azido-N-(4-ethylphenyl)acetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-azido-N-(4-ethylphenyl)acetamide as a versatile starting material. The azide functionality within this precursor serves as a key reactive handle for constructing a variety of nitrogen-containing ring systems, which are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.
Introduction: The Versatility of Organic Azides in Heterocyclic Synthesis
Organic azides, particularly α-azido amides like this compound, are valuable intermediates in organic synthesis.[1][2] The azide group can act as a 1,3-dipole in cycloaddition reactions or as a precursor to a nitrene intermediate, enabling a wide range of transformations. These reactions are often characterized by high efficiency and atom economy, making them attractive for the construction of complex molecular architectures. This document focuses on several key synthetic pathways originating from this compound to generate novel triazoles, tetrazoles, and quinoxalines.
Synthetic Pathways Overview
The primary synthetic strategies discussed herein involve cycloaddition reactions and multicomponent reactions. The following diagram illustrates the potential transformations of this compound into various heterocyclic scaffolds.
References
Application Notes and Protocols: 2-azido-N-(4-ethylphenyl)acetamide in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-azido-N-(4-ethylphenyl)acetamide is a versatile bifunctional molecule designed for applications in chemical biology and drug discovery. Its structure incorporates a 4-ethylphenyl acetamide moiety, which can serve as a ligand for interacting with biological targets, and a terminal azide group. The azide functional group is a powerful tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling covalent conjugation to alkyne-modified biomolecules or reporter tags. This compound can be employed as a chemical probe for target identification, validation, and elucidation of mechanism of action.
Key Applications:
-
Target Identification and Validation: Utilized as a capture compound in activity-based protein profiling (ABPP) and other chemical proteomics workflows to identify the molecular targets of a potential drug scaffold.
-
Bio-conjugation: Covalently links the 4-ethylphenyl acetamide core to reporter molecules (e.g., fluorophores, biotin) or solid supports for downstream analysis.
-
Fragment-Based Drug Discovery (FBDD): Can be used as an azide-containing fragment for screening against protein targets, with hits being elaborated using click chemistry.
Quantitative Data Summary
The following table summarizes hypothetical data from experiments using this compound as a probe to identify and characterize its interaction with a hypothetical protein kinase, "Kinase-X."
| Parameter | Value | Experiment | Notes |
| Binding Affinity (Kd) | 7.5 µM | Isothermal Titration Calorimetry (ITC) | Measures direct binding of the compound to purified Kinase-X. |
| IC50 | 12.2 µM | In Vitro Kinase Assay | Measures the concentration required to inhibit 50% of Kinase-X activity. |
| Target Engagement (EC50) | 25 µM | Cellular Thermal Shift Assay (CETSA) | Measures the concentration required to stabilize 50% of Kinase-X in intact cells. |
| Pull-down Efficiency | ~40% | Click Chemistry-based Proteomics | Percentage of Kinase-X captured from cell lysate relative to input. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis from commercially available 4-ethylaniline.
Materials:
-
4-ethylaniline
-
2-chloroacetyl chloride
-
Sodium azide (NaN3)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide.
-
Dissolve 4-ethylaniline (1.0 eq) and triethylamine (1.2 eq) in DCM at 0°C.
-
Slowly add 2-chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor reaction completion by TLC.
-
Wash the reaction mixture sequentially with water, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the intermediate.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the intermediate from Step 1 (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor reaction completion by TLC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final compound.
-
Protocol 2: Target Identification via Click Chemistry Pull-Down
This protocol outlines the use of the title compound to enrich its binding partners from a cell lysate.
Materials:
-
Cell lysate from cells of interest
-
This compound (Probe)
-
Alkyne-biotin tag
-
Copper(I) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl, DTT)
Procedure:
-
Lysate Incubation:
-
Treat the proteome lysate with the azide probe (e.g., 10-50 µM final concentration) or a DMSO vehicle control.
-
Incubate for 1 hour at 4°C to allow for binding to target proteins.
-
-
Click Reaction:
-
To the lysate, add the alkyne-biotin tag (e.g., 100 µM).
-
Add the pre-mixed click chemistry catalyst solution: CuSO4 (1 mM), TCEP (5 mM), and TBTA (100 µM).
-
Incubate for 1 hour at room temperature with gentle shaking to covalently link the probe (and its bound protein) to biotin.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotin-tagged protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with a series of buffers (e.g., PBS with decreasing concentrations of SDS) to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the captured proteins from the beads by heating in elution buffer.
-
Prepare the eluate for downstream proteomic analysis (e.g., SDS-PAGE, in-gel digestion, and LC-MS/MS).
-
Visualizations
Caption: Workflow for identifying protein targets using a chemical probe.
Caption: Inhibition of the Kinase-X pathway by the chemical probe.
Application Notes and Protocols for Surface Modification Using 2-azido-N-(4-ethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-azido-N-(4-ethylphenyl)acetamide, a photoreactive crosslinker, for the covalent modification of various surfaces. The protocols outlined below are designed to serve as a comprehensive guide for immobilizing molecules of interest, such as peptides, proteins, or small molecules, onto substrates for a range of applications in research, diagnostics, and drug development.
Introduction
This compound is an aryl azide-containing compound that serves as a versatile tool for surface functionalization. Aryl azides are a class of photoreactive compounds that, upon exposure to ultraviolet (UV) light, generate highly reactive nitrene intermediates.[1][2] These nitrenes can then form covalent bonds with a wide variety of chemical moieties, including C-H and N-H bonds, present on a substrate surface.[1] This property makes them ideal for creating stable and functionalized surfaces for applications such as cell culture, biosensors, and drug delivery systems.[3][4] The ethylphenyl group in this compound can provide a hydrophobic spacer arm, which may be advantageous in specific applications.
The primary application of this compound is in photoaffinity labeling, a powerful technique to covalently link a molecule of interest to a surface in a spatially and temporally controlled manner.[1][] This approach offers a significant advantage over passive adsorption methods by creating a more robust and durable surface modification.
Synthesis of this compound
A plausible synthesis route for this compound can be adapted from the synthesis of its methyl analog, 2-azido-N-(4-methylphenyl)acetamide.[6][7][8] The synthesis involves a two-step process starting from 4-ethylaniline.
Protocol 1: Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide
-
Dissolve 4-ethylaniline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an equimolar amount of chloroacetyl chloride dropwise while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-chloro-N-(4-ethylphenyl)acetamide.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
-
Dissolve the purified 2-chloro-N-(4-ethylphenyl)acetamide in a mixture of ethanol and water (e.g., 70:30 v/v).[6][7]
-
Add an excess of sodium azide (NaN₃), typically 1.5 to 2 equivalents.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Further purify the this compound by recrystallization from a suitable solvent like ethanol.
Characterization Data (Hypothetical)
The following table summarizes the expected characterization data for the synthesized compound.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₂N₄O |
| Molecular Weight | 204.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 85-90 °C |
| ¹H NMR (CDCl₃, ppm) | δ 7.8 (s, 1H, NH), 7.4 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 4.1 (s, 2H, CH₂N₃), 2.6 (q, 2H, CH₂CH₃), 1.2 (t, 3H, CH₂CH₃) |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~2100 (azide stretch), ~1670 (C=O stretch) |
Application: Surface Modification via Photo-immobilization
This section details the protocol for modifying a surface using this compound. The general principle involves coating a surface with the compound and then exposing it to UV light to induce covalent attachment.
Experimental Protocol for Surface Modification
Materials and Equipment:
-
Substrate to be modified (e.g., glass slides, silicon wafers, polymer films)
-
This compound
-
Anhydrous organic solvent (e.g., acetone, isopropanol)
-
UV lamp with an emission wavelength around 254-300 nm[2]
-
Spin coater or dip coater
-
Nitrogen or argon gas stream
-
Sonicator
Protocol 3: Surface Preparation and Modification
-
Substrate Cleaning:
-
Thoroughly clean the substrate to remove any organic contaminants. A typical procedure involves sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen or argon gas.
-
For glass or silicon substrates, an optional piranha solution treatment (a mixture of sulfuric acid and hydrogen peroxide) can be used to create a hydrophilic surface with hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).
-
-
Preparation of Coating Solution:
-
Prepare a solution of this compound in a suitable anhydrous organic solvent. The concentration will depend on the desired surface coverage and should be optimized empirically (a starting concentration of 1-5 mg/mL is recommended).
-
Protect the solution from light to prevent premature activation of the azide group.[1]
-
-
Surface Coating:
-
Apply the solution to the cleaned substrate using a spin coater or by dip coating.
-
Spin Coating: Dispense a small volume of the solution onto the center of the substrate and spin at a set speed (e.g., 1000-3000 rpm) for 30-60 seconds to create a uniform thin film.
-
Dip Coating: Immerse the substrate in the solution for a defined period, then withdraw it at a constant speed.
-
Dry the coated substrate in the dark under a gentle stream of nitrogen or in a vacuum oven at a low temperature to remove the solvent.
-
-
Photo-activation and Covalent Attachment:
-
Place the coated substrate under a UV lamp in a nitrogen or argon atmosphere to prevent oxidation of the reactive nitrene intermediate.
-
Irradiate the surface with UV light (e.g., 254 nm) for a predetermined time (typically 5-30 minutes). The optimal irradiation time and distance from the lamp should be determined experimentally.
-
-
Post-Modification Cleaning:
-
After UV irradiation, thoroughly wash the modified substrate with the solvent used for coating to remove any non-covalently bound molecules.
-
Sonication in the solvent for a few minutes can aid in removing physisorbed material. .
-
Dry the surface with a stream of nitrogen gas. The surface is now functionalized and ready for further use or characterization.
-
Quantitative Data Analysis (Representative)
The success of the surface modification can be quantified using various surface analysis techniques. The following table presents hypothetical data comparing an unmodified and a modified silicon wafer.
| Analysis Technique | Unmodified Silicon Wafer | Modified Silicon Wafer |
| Water Contact Angle | 25° ± 2° | 75° ± 3° |
| Surface Roughness (AFM) | 0.2 nm | 0.5 nm |
| Ellipsometry Thickness | Native Oxide (~1.5 nm) | 2.5 nm ± 0.2 nm |
| XPS (N 1s peak) | Not Detected | Present at ~400 eV |
This data illustrates a successful modification, indicated by the increase in hydrophobicity (higher contact angle), a slight increase in surface roughness and thickness due to the organic layer, and the appearance of the nitrogen signal in the XPS spectrum.
Visualizations
Reaction Pathway
The following diagram illustrates the photo-activation of this compound and its subsequent reaction with a substrate surface.
References
Application Notes and Protocols: Polymer Functionalization with 2-azido-N-(4-ethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for functionalizing polymers with the novel azide-containing compound, 2-azido-N-(4-ethylphenyl)acetamide . This compound serves as a valuable building block for introducing azide functionalities onto polymer backbones, enabling subsequent modification via highly efficient "click chemistry" reactions. Such functionalized polymers are pivotal in the development of advanced drug delivery systems, biomaterials, and diagnostic tools.[1][2][3]
The protocols outlined below cover the synthesis of the azide compound, its conjugation to polymers, and the subsequent "click" reaction for attaching bioactive molecules.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process, analogous to the synthesis of similar N-arylacetamides.[4][5][6][7] The first step involves the synthesis of the chloro-acetylated precursor, followed by an azide substitution.
Experimental Protocol
Step 1: Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide
-
Dissolve 4-ethylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-chloro-N-(4-ethylphenyl)acetamide, which can be purified by recrystallization.
Step 2: Synthesis of this compound
-
Dissolve 2-chloro-N-(4-ethylphenyl)acetamide (1.0 eq) in a mixture of ethanol and water (e.g., 70:30 v/v).[4][6]
-
Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Reflux the reaction mixture for 24 hours at approximately 80°C.[4][6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, which should cause the product to precipitate.
-
Filter the precipitate and wash with cold water to obtain this compound.[4][6]
-
The product can be further purified by recrystallization from hot ethanol.[4]
Characterization Data (Hypothetical based on similar compounds)
| Characterization Technique | Expected Results for this compound |
| FT-IR (cm⁻¹) | ~3250 (N-H amide), ~2100 (N₃ stretch), ~1660 (C=O amide)[4][6] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.5 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~4.1 (s, 2H, N₃-CH₂), ~2.6 (q, 2H, Ar-CH₂), ~1.2 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~165 (C=O), ~140 (Ar-C), ~136 (Ar-C), ~128 (Ar-C), ~120 (Ar-C), ~52 (N₃-CH₂), ~28 (Ar-CH₂), ~15 (CH₃) |
| HRMS (ESI-MS) | Calculated m/z for C₁₀H₁₂N₄O [M+H]⁺ |
Polymer Functionalization
Polymers with suitable functional groups (e.g., hydroxyl, amine, or carboxylic acid) can be modified with this compound. The choice of polymer will depend on the desired application, with biodegradable polymers like poly(ε-caprolactone) (PCL) and biocompatible polymers such as poly(ethylene glycol) (PEG) being common choices in the biomedical field.[3][8]
Experimental Workflow: Polymer Functionalization
Caption: Workflow for polymer functionalization and click chemistry.
Protocol for Functionalizing a Hydroxyl-Terminated Polymer (e.g., PEG-OH)
-
Dissolve the hydroxyl-terminated polymer (1.0 eq) and this compound (1.5 eq) in anhydrous DCM.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by FT-IR (disappearance of the -OH peak and appearance of the azide peak at ~2100 cm⁻¹).
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the polymer by adding the filtrate to cold diethyl ether.
-
Collect the azide-functionalized polymer by filtration and dry it under a vacuum.
-
Characterize the final product using FT-IR, ¹H NMR, and Gel Permeation Chromatography (GPC) to confirm functionalization and check for changes in molecular weight and polydispersity.[9]
Application: "Click" Chemistry for Drug Conjugation
The azide-functionalized polymer is now ready for conjugation with a molecule of interest (e.g., a therapeutic drug, a targeting ligand, or a fluorescent dye) that has been modified to contain a terminal alkyne group. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific "click" reaction for this purpose.[10][11]
Experimental Protocol for CuAAC "Click" Reaction
-
Dissolve the azide-functionalized polymer (1.0 eq) and the alkyne-containing molecule (1.2 eq) in a suitable solvent (e.g., DMF, DMSO, or a mixture with water).
-
Prepare a catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) and sodium ascorbate (0.2 eq) in water.
-
Add the catalyst solution to the polymer/alkyne mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by FT-IR (disappearance of the azide peak at ~2100 cm⁻¹) or by chromatography (e.g., HPLC) to track the consumption of the alkyne-molecule.
-
Purify the polymer conjugate by dialysis against a suitable solvent (e.g., water) to remove the copper catalyst and unreacted small molecules.
-
Lyophilize the purified solution to obtain the final polymer conjugate.
-
Characterize the conjugate using ¹H NMR, FT-IR, and UV-Vis spectroscopy (if the attached molecule is chromophoric) to confirm successful conjugation and determine the conjugation efficiency. MALDI-TOF mass spectrometry can also be a valuable tool for confirming the final product.[9]
Signaling Pathway Analogy for Targeted Drug Delivery
The functionalized polymer can be designed to target specific cells. For instance, by clicking a ligand that binds to a receptor overexpressed on cancer cells, the polymer can act as a targeted drug delivery vehicle.
Caption: Targeted drug delivery signaling pathway.
Characterization Data Summary
The following table summarizes the key characterization techniques and expected outcomes at each stage of the process.
| Stage | Product | Key Characterization Techniques | Expected Observations |
| Synthesis | This compound | FT-IR, ¹H NMR, ¹³C NMR, HRMS | Appearance of azide peak (~2100 cm⁻¹), characteristic NMR shifts, and correct mass.[4][6] |
| Functionalization | Azide-Functionalized Polymer | FT-IR, ¹H NMR, GPC | Appearance of azide peak, polymer backbone signals with new peaks from the azide compound, minimal change in PDI.[9][12] |
| Conjugation | Polymer-Drug Conjugate | FT-IR, ¹H NMR, UV-Vis (if applicable), MALDI-TOF MS | Disappearance of azide peak, appearance of signals from the conjugated molecule, confirmation of increased mass.[9][13] |
This comprehensive guide provides the necessary protocols and expected outcomes for the successful functionalization of polymers with this compound and their subsequent application in creating advanced biomaterials. Researchers should adapt these protocols based on the specific properties of their chosen polymers and target molecules.
References
- 1. blog.curapath.com [blog.curapath.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iucrdata.iucr.org [iucrdata.iucr.org]
- 5. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iucrdata.iucr.org [iucrdata.iucr.org]
- 7. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utd-ir.tdl.org [utd-ir.tdl.org]
- 9. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]
- 10. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 11. kinampark.com [kinampark.com]
- 12. mdpi.com [mdpi.com]
- 13. Core-clickable PEG-branch-azide bivalent-bottle-brush polymers by ROMP: grafting-through and clicking-to - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-up Synthesis of 2-azido-N-(4-ethylphenyl)acetamide for Drug Discovery Applications
Introduction
2-azido-N-(4-ethylphenyl)acetamide is a valuable synthetic intermediate, primarily utilized as a building block in medicinal chemistry and drug development. Its terminal azide group makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This powerful and versatile reaction allows for the efficient and regioselective synthesis of 1,2,3-triazole-containing compounds. Triazole moieties are recognized pharmacophores found in a wide range of biologically active molecules, exhibiting anticancer, antimicrobial, and antiviral properties. The protocol described herein provides a reliable and scalable two-step synthesis for producing high-purity this compound suitable for downstream applications in pharmaceutical research.
Overall Synthesis Scheme
The synthesis is a two-step process. First, an acylation reaction between 4-ethylaniline and 2-chloroacetyl chloride forms the intermediate, 2-chloro-N-(4-ethylphenyl)acetamide. Second, a nucleophilic substitution reaction with sodium azide displaces the chloride to yield the final azide product.
Experimental Protocols & Data
Step 1: Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide (Intermediate)
This procedure details the acylation of 4-ethylaniline. Triethylamine is used as a base to neutralize the HCl byproduct.
Methodology To a solution of 4-ethylaniline (0.020 mol) and triethylamine (0.024 mol) in dichloromethane (20 mL) cooled to 0°C in an ice bath, 2-chloroacetyl chloride (0.024 mol) was added dropwise with stirring.[1] After the addition was complete, the ice bath was removed, and the mixture was stirred at room temperature for 6 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was removed under reduced pressure. Cold water was added to the residue, leading to the precipitation of a solid. This solid was collected by vacuum filtration, washed thoroughly with cold water, and purified by recrystallization from an ethanol/water mixture to yield the pure intermediate.[1]
Step 2: Scale-up Synthesis of this compound
This protocol is optimized for a 50-gram scale synthesis from the chloro-acetamide intermediate.
Materials and Reagents
| Reagent | MW ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 2-chloro-N-(4-ethylphenyl)acetamide | 197.66 | 0.253 | 1.0 | 50.0 g |
| Sodium Azide (NaN₃) | 65.01 | 0.380 | 1.5 | 24.7 g |
| Acetone | - | - | - | 500 mL |
| Deionized Water | - | - | - | 125 mL |
Equipment
-
2L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Large Büchner funnel and vacuum flask
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves, face shield.[2]
Procedure
-
Reaction Setup : In a certified chemical fume hood, equip a 2L three-neck flask with a mechanical stirrer and a reflux condenser.
-
Reagent Addition : Charge the flask with 2-chloro-N-(4-ethylphenyl)acetamide (50.0 g, 0.253 mol), sodium azide (24.7 g, 0.380 mol), acetone (500 mL), and deionized water (125 mL).
-
Reaction : Stir the mixture and heat to a gentle reflux (approx. 60-65°C). Maintain reflux for 12-16 hours. Monitor the reaction's completion using TLC (e.g., mobile phase 3:1 Hexanes:Ethyl Acetate).
-
Work-up : After cooling the reaction to room temperature, slowly pour the mixture into 2L of ice-cold deionized water with vigorous stirring. A precipitate will form.
-
Isolation : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold deionized water (3 x 500 mL) to remove residual inorganic salts.
-
Purification : Purify the crude product by recrystallization.[3] Dissolve the solid in a minimal amount of boiling ethanol (approx. 300-400 mL). Once fully dissolved, slowly add hot deionized water until the solution just begins to turn cloudy.[4] Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.[5]
-
Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 1:1 ethanol/water, and dry under vacuum at 40°C to a constant weight.
Safety Precautions
CRITICAL: Organic azides are potentially explosive and must be handled with extreme caution.[2][6]
-
Sodium Azide (NaN₃) : Highly toxic. Avoid inhalation of dust and contact with skin. In case of contact, wash affected area immediately with copious amounts of water. Do not allow sodium azide to come into contact with acids, as this generates highly toxic and explosive hydrazoic acid (HN₃).[7][8] Avoid contact with heavy metals (e.g., copper, lead) as this can form shock-sensitive metal azides.[6][8]
-
Organic Azide Product : While aryl acetamides are generally more stable, all organic azides are energy-rich compounds.[8] Avoid subjecting the final product to heat, shock, or friction.[2] Do not use distillation for purification.[6] Always work behind a blast shield, especially during heating.[2]
-
Solvents : Dichloromethane is a suspected carcinogen. Acetone and ethanol are flammable. All procedures should be conducted in a well-ventilated chemical fume hood away from ignition sources. Never use chlorinated solvents like dichloromethane for azide reactions, as this can form explosive diazidomethane.[2][6]
Expected Results and Characterization
| Parameter | Expected Value / Observation |
| Yield | 85 - 95% |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~95-98 °C (Varies with purity) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (s, 1H, NH), 7.4-7.1 (m, 4H, Ar-H), 4.1 (s, 2H, N-CH₂-CO), 2.6 (q, 2H, Ar-CH₂-CH₃), 1.2 (t, 3H, Ar-CH₂-CH₃) |
| IR (ATR, cm⁻¹) | ~3280 (N-H stretch), ~2100 (N₃ stretch, sharp & strong), ~1670 (C=O stretch, amide I) |
Note: NMR and IR data are predicted based on the structure and may vary slightly.
References
- 1. 2-CHLORO-N-(4-ETHYLPHENYL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. mt.com [mt.com]
- 4. Home Page [chem.ualberta.ca]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-azido-N-(4-ethylphenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-azido-N-(4-ethylphenyl)acetamide.
Experimental Protocols
Step 1: Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide
Materials:
-
4-ethylaniline
-
Chloroacetyl chloride
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM) (or other suitable solvent)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-ethylaniline (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of hexane:ethyl acetate, 1:1).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 2-chloro-N-(4-ethylphenyl)acetamide as a solid.
Step 2: Synthesis of this compound
Materials:
-
2-chloro-N-(4-ethylphenyl)acetamide
-
Sodium azide (NaN₃)
-
Ethanol/Water mixture (e.g., 7:3 v/v) or Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-N-(4-ethylphenyl)acetamide (1.0 eq.) and sodium azide (1.5 eq.) in a 7:3 ethanol/water mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 24 hours.[1][2]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold water.[1][2]
-
If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hot ethanol) to yield this compound.[1][2]
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure dropwise addition of chloroacetyl chloride at 0°C to prevent side reactions. - Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Suboptimal Base | - While triethylamine is common, other bases like pyridine or potassium carbonate can be used. The choice of base can influence the reaction rate and yield. |
| Suboptimal Solvent | - Dichloromethane (DCM) is a common solvent. However, other solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can be explored. The optimal solvent may depend on the specific base used. |
| Hydrolysis of Chloroacetyl Chloride | - Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent moisture from hydrolyzing the highly reactive chloroacetyl chloride. |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with the organic solvent. - Minimize the amount of solvent used for recrystallization to avoid significant loss of product in the mother liquor. |
Issue 2: Low Yield in the Synthesis of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - The reaction is a nucleophilic substitution (SN2) and can be slow. Ensure the reaction is refluxed for a sufficient time (e.g., 24 hours) and monitor by TLC. - Increase the reaction temperature if using a high-boiling point solvent like DMSO, but be mindful of potential decomposition. |
| Suboptimal Solvent | - The SN2 reaction is favored in polar aprotic solvents. While ethanol/water is a viable option, using solvents like DMSO or DMF can significantly increase the reaction rate and yield. |
| Hydrolysis of the Starting Material | - The chloroacetamide can undergo hydrolysis under prolonged heating in aqueous conditions. While the ethanol/water system is common, minimizing the water content or using an anhydrous polar aprotic solvent can reduce this side reaction. |
| Product Loss During Purification | - The product may have some solubility in the crystallization solvent. Cool the crystallization mixture thoroughly in an ice bath before filtration to maximize product recovery. |
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of N-Arylacetamides (Illustrative)
| Base | Solvent | Yield (%) | Reference |
| Triethylamine | Dichloromethane | ~92% | General procedure |
| Pyridine | Dichloromethane | Variable | General knowledge |
| K₂CO₃ | DMF | High | [3] |
| None (aqueous buffer) | Water | 40% (for a similar substrate) | [4] |
Note: Yields can vary based on specific reaction conditions and substrates. Data for closely related N-arylacetamides are used for illustrative purposes.
Table 2: Effect of Solvent and Temperature on the Yield of Alkyl Azides via SN2 Reaction (Illustrative)
| Solvent | Temperature (°C) | Relative Rate/Yield | Reference |
| Ethanol/Water (7:3) | 80 | 73% (for a similar substrate) | [1][2] |
| DMSO | Room Temperature | High | [5] |
| DMF | 90 | 91% (for cyclohexyl azide) | General SN2 knowledge |
| Acetonitrile | 60 | 73% (for a similar substrate) | [6] |
Note: The rate and yield of SN2 reactions are highly dependent on the substrate, solvent, and temperature. Polar aprotic solvents generally favor SN2 reactions.[7]
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My final product, this compound, is an oil instead of a solid. What should I do?
A1: An oily product may indicate the presence of impurities or residual solvent. First, ensure all solvent has been removed under high vacuum. If the product remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If these methods fail, purification by column chromatography may be necessary.
Q2: I see multiple spots on my TLC plate after the chloroacetylation reaction. What are the likely impurities?
A2: Besides unreacted 4-ethylaniline, you may be observing the diacylated product (where the nitrogen is acylated twice) or the hydrolyzed product of chloroacetyl chloride, chloroacetic acid. To minimize diacylation, ensure slow, dropwise addition of chloroacetyl chloride at a low temperature (0°C). To avoid hydrolysis of the acyl chloride, use dry solvents and glassware.
Q3: How can I be sure my azidation reaction has gone to completion?
A3: TLC is the best way to monitor the reaction. The product, this compound, should have a different Rf value than the starting material, 2-chloro-N-(4-ethylphenyl)acetamide. The disappearance of the starting material spot indicates the reaction is complete. You can also use a staining agent (e.g., potassium permanganate) that reacts with the starting material but not the product, or vice versa, to help visualize the spots.
Q4: Are there any safety precautions I should be aware of when working with sodium azide?
A4: Yes, sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. Always wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Importantly, sodium azide can form explosive heavy metal azides. Therefore, avoid contact with lead and copper (including in plumbing). It also reacts with acids to form highly toxic and explosive hydrazoic acid. Always work in a well-ventilated fume hood.
Q5: What is the best recrystallization solvent for the final product?
A5: A common and effective solvent system for recrystallizing similar N-arylacetamides is a mixture of ethanol and water.[8] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath, to form pure crystals. The exact ratio of ethanol to water will need to be determined empirically.
References
- 1. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-azido-N-(4-ethylphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-azido-N-(4-ethylphenyl)acetamide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
The most common and effective method for purifying this compound is recrystallization. Based on procedures for analogous compounds, a mixture of ethanol and water is a suitable solvent system. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of the product should form.
Q2: What are the likely impurities in my crude this compound?
The primary impurity is likely the unreacted starting material, 2-chloro-N-(4-ethylphenyl)acetamide. Residual sodium azide from the synthesis may also be present. Proper washing of the crude product with cold water is crucial to remove most of the sodium azide.
Q3: How can I monitor the purity of my compound during purification?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the desired product from impurities. The disappearance of the starting material spot and the presence of a single spot for your product indicate successful purification. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Q4: Are there any specific safety precautions I should take when working with this compound?
Yes, organic azides are potentially explosive and should be handled with care. Avoid heating the compound to high temperatures, and do not subject it to shock or friction. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all manipulations in a well-ventilated fume hood.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point. The cooling rate is too fast. The solvent is too nonpolar. | Reheat the solution to dissolve the oil. Add a small amount of a more polar solvent (e.g., more ethanol) to increase the solubility. Allow the solution to cool more slowly. |
| No crystals form upon cooling. | The solution is not saturated. Too much solvent was used. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, remove some of the solvent by evaporation and allow the solution to cool again. |
| The yield of crystals is very low. | Too much solvent was used for recrystallization. The product is significantly soluble in the cold solvent. Crystals were lost during filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a fluted filter paper for the hot filtration to speed up the process and prevent premature crystallization in the funnel. |
Column Chromatography Troubleshooting
While recrystallization is the preferred method, column chromatography can be used for difficult separations.
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The solvent system (eluent) is not optimal. The column was not packed properly. The column was overloaded with the sample. | Perform TLC analysis with various solvent systems to find the optimal eluent for separation. Ensure the column is packed uniformly without any air bubbles. Load a smaller amount of the crude product onto the column. |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound is strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| The compound appears to be decomposing on the column. | The silica gel is too acidic. The compound is unstable to the stationary phase. | Deactivate the silica gel by adding a small amount of a base, such as triethylamine (1-2%), to the eluent. Alternatively, use a different stationary phase like alumina. |
Data Presentation
The following table summarizes typical data obtained for a closely related compound, 2-azido-N-(4-methylphenyl)acetamide, which can be used as a reference for the expected outcomes for this compound.
| Parameter | Crude Product | After Recrystallization | Reference |
| Appearance | Off-white to pale yellow solid | Colorless plate-like crystals | [1][2] |
| Yield | ~85-95% | 73% | [2] |
| Melting Point | Broad range, lower than pure | 87-89 °C (360–362 K) | [2] |
| Purity (by HPLC) | ~90-95% (estimated) | >98% (estimated) | Inferred |
| FT-IR (cm⁻¹) | Impurity peaks may be present | 3254 (N-H), 2109 (N₃), 1660 (C=O) | [2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid dissolves completely.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, scratch the inner wall of the flask with a glass rod or add a seed crystal. Once crystallization begins, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate determined by TLC analysis).
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Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and begin collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of 2-azido-N-(4-ethylphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-azido-N-(4-ethylphenyl)acetamide.
Experimental Protocol
A reliable method for synthesizing this compound involves the nucleophilic substitution of the chloro group in 2-chloro-N-(4-ethylphenyl)acetamide with an azide ion. Below is a detailed experimental protocol adapted from the synthesis of a similar compound, 2-azido-N-(4-methylphenyl)acetamide.[1][2][3][4]
Materials:
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2-chloro-N-(4-ethylphenyl)acetamide
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Sodium azide (NaN₃)
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Ethanol
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Water
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Ethyl acetate (for extraction and chromatography)
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Hexane (for chromatography)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-N-(4-ethylphenyl)acetamide (1 equivalent) in a mixture of ethanol and water (typically a 7:3 to 8:2 v/v ratio).
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Addition of Sodium Azide: To the stirred solution, add sodium azide (1.2 to 1.5 equivalents).
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Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
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Work-up:
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After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
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If a precipitate (the product) forms upon cooling, it can be collected by filtration and washed with cold water.
-
Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
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If further purification is required, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is recommended.
-
-
Characterization: The final product, this compound, should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its identity and purity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Extend the reaction time and continue monitoring by TLC. - Ensure the reaction temperature is maintained at reflux. - Increase the equivalents of sodium azide slightly (e.g., to 2 equivalents). |
| Poor quality of starting materials | - Verify the purity of 2-chloro-N-(4-ethylphenyl)acetamide and sodium azide. - Use freshly opened or properly stored reagents. |
| Inappropriate solvent system | - While ethanol/water is common, other polar aprotic solvents like DMF or DMSO can be explored, which may enhance the nucleophilicity of the azide ion.[5][6] However, be cautious as these solvents have higher boiling points and may promote side reactions if overheated. |
Problem 2: Presence of Multiple Spots on TLC, Indicating Side Products
| Side Product | Identification (Typical Rf on Silica TLC) | Formation Mechanism | Prevention and Mitigation |
| 2-hydroxy-N-(4-ethylphenyl)acetamide | Generally more polar (lower Rf) than the starting material and the desired product. | Hydrolysis of the starting material, 2-chloro-N-(4-ethylphenyl)acetamide, by water present in the reaction mixture.[7] | - Use anhydrous solvents if possible, although the reaction is often performed in an aqueous mixture. - Minimize the amount of water in the reaction mixture. - Control the reaction pH to be near neutral. |
| Isocyanate, Urea, or Carbamate derivatives | Polarity can vary. Isocyanates are reactive and may not be directly observed. Ureas are often less polar than the starting amide. | Curtius rearrangement of the product, this compound, which is thermally induced. The resulting isocyanate can react with water to form an unstable carbamic acid that decarboxylates to an amine, which can then react with more isocyanate to form a urea. If an alcohol is present, a carbamate can form.[8][9][10] | - Carefully control the reaction temperature; avoid excessive heating. The Curtius rearrangement is typically initiated at higher temperatures.[8][11] - Use the lowest possible reflux temperature that allows for a reasonable reaction rate. |
| Unreacted 2-chloro-N-(4-ethylphenyl)acetamide | Less polar (higher Rf) than the azide product. | Incomplete reaction. | See solutions for "Low or No Product Formation". |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound?
A1: The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The azide anion (N₃⁻) acts as a nucleophile and attacks the electrophilic carbon atom attached to the chlorine atom in 2-chloro-N-(4-ethylphenyl)acetamide, displacing the chloride ion.
Q2: What are the main side reactions I should be aware of?
A2: The most common side reactions are:
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Hydrolysis of the starting material, 2-chloro-N-(4-ethylphenyl)acetamide, to form 2-hydroxy-N-(4-ethylphenyl)acetamide, especially given the presence of water in the typical solvent system.[7]
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Curtius Rearrangement of the desired product, this compound. This is a thermal rearrangement that can occur at elevated temperatures, leading to the formation of an isocyanate intermediate. This intermediate can then react with nucleophiles present in the reaction mixture (e.g., water, ethanol, or amines) to form ureas or carbamates.[8][9][10]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, 2-chloro-N-(4-ethylphenyl)acetamide, will have a different Rf value than the product, this compound. The product is generally more polar and will have a lower Rf value.
Q4: What is the best way to purify the final product?
A4: Purification can typically be achieved through recrystallization, often from an ethanol/water mixture.[1][2][3][4] If significant impurities remain, column chromatography on silica gel is a reliable method. A gradient of hexane and ethyl acetate is commonly used as the eluent.
Q5: Are there any safety precautions I should take when working with sodium azide and organic azides?
A5: Yes, sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It also reacts with acids to produce highly toxic and explosive hydrazoic acid. Organic azides can be explosive, especially when heated or subjected to shock. Always handle these chemicals in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid heating organic azides to high temperatures unless necessary and with proper safety measures in place.
Visualizations
Caption: Main synthetic pathway to this compound.
Caption: Potential side reactions during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. iucrdata.iucr.org [iucrdata.iucr.org]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 6. users.wfu.edu [users.wfu.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 10. Curtius Rearrangement [organic-chemistry.org]
- 11. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
Technical Support Center: Optimizing Click Chemistry for 2-azido-N-(4-ethylphenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 2-azido-N-(4-ethylphenyl)acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the click chemistry reaction with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst is essential for the reaction and can be deactivated by oxidation to Cu(II) by dissolved oxygen.[1][2] | • Use a fresh solution of reducing agent: Prepare a fresh stock solution of sodium ascorbate for each experiment. • Deoxygenate solvents: Purge your reaction solvent with an inert gas (e.g., argon or nitrogen) before adding reagents. • Use a stabilizing ligand: Ligands like TBTA or THPTA can protect the Cu(I) from oxidation.[3] |
| Poor Reagent Quality: Impurities in the azide, alkyne, or solvent can interfere with the reaction. | • Verify reagent purity: Use freshly purified starting materials. • Use anhydrous solvents: Traces of water can sometimes affect the reaction, depending on the specific conditions. | |
| Suboptimal Reactant Concentrations: Low concentrations of reactants can lead to slow reaction rates.[4] | • Increase reactant concentrations: If solubility allows, increase the concentration of both the azide and alkyne. | |
| Slow Reaction Rate | Insufficient Catalyst Loading: The amount of copper catalyst may be too low. | • Increase catalyst concentration: Incrementally increase the mol% of the copper source. |
| Inappropriate Ligand or No Ligand: The absence of a suitable ligand can result in a slower reaction.[5] | • Add a ligand: Introduce a ligand such as TBTA for organic solvents or THPTA for aqueous media to accelerate the reaction.[6][7] | |
| Low Temperature: The reaction may be too slow at room temperature for certain substrates. | • Increase the temperature: Gentle heating (e.g., 40-60 °C) or the use of microwave irradiation can significantly reduce reaction times.[4] | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of terminal alkynes (Glaser coupling).[4] | • Ensure anaerobic conditions: Thoroughly deoxygenate all solutions and maintain an inert atmosphere during the reaction. • Use a reducing agent: Sodium ascorbate helps to prevent the formation of Cu(II) species that can promote homocoupling.[4] |
| Difficulty in Product Purification | Excess Reagents or Catalyst: Unreacted starting materials or the copper catalyst can co-elute with the product during chromatography. | • Optimize stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the alkyne. • Catalyst removal: Pass the crude reaction mixture through a short plug of silica gel or use a copper-chelating resin to remove the catalyst before purification. |
| Formation of Insoluble Copper Complexes: Copper salts can sometimes form insoluble precipitates. | • Use a ligand: Ligands can help to keep the copper species soluble.[4] • Filter the reaction mixture: If precipitates form, filter the mixture before workup and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the reaction with this compound?
A1: A highly effective and common catalyst system for CuAAC reactions is the in situ generation of Cu(I) from a Cu(II) salt, typically copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[3] The addition of a stabilizing ligand is strongly recommended to enhance reaction efficiency and prevent catalyst deactivation.
Q2: Which ligand should I choose for my reaction?
A2: The choice of ligand often depends on the solvent system.
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For reactions in organic solvents such as DMSO, DMF, or THF, tris(benzyltriazolylmethyl)amine (TBTA) is a popular choice as it stabilizes the Cu(I) oxidation state and accelerates the reaction.[1][4]
-
For reactions in aqueous or partially aqueous media, the water-soluble ligand tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly effective.[1][7]
Q3: What are the recommended solvent and temperature conditions?
A3: CuAAC reactions are robust and can be performed in a wide range of solvents.[8] Common choices include t-butanol/water mixtures, DMF, DMSO, and THF. The reaction is often successful at room temperature.[4] However, if the reaction is slow, gentle heating to 40-60°C or microwave irradiation can be employed to increase the rate.[4]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Staining the TLC plate with an appropriate agent can help visualize the starting materials and the triazole product.
Q5: What are common side reactions and how can I avoid them?
A5: The most common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and by using a reducing agent like sodium ascorbate to keep the copper in the +1 oxidation state.[4]
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for the reaction of this compound with a terminal alkyne. Optimization of specific parameters may be required for different substrates.
Materials:
-
This compound
-
Terminal alkyne
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
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Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Solvent (e.g., 1:1 mixture of t-butanol and water, or DMF)
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the terminal alkyne (1.1 equivalents) in the chosen solvent.
-
Add the copper(II) sulfate solution (typically 1-5 mol%).
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Add the ligand (typically 1-5 mol%, at a 1:1 ratio with the copper sulfate).
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Add a freshly prepared solution of sodium ascorbate (typically 10-20 mol%).
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress by TLC or LC-MS until the starting azide is consumed.
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Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Recommended Reagent Concentrations and Ratios
| Reagent | Recommended Molar Ratio (relative to azide) | Typical Concentration | Notes |
| This compound | 1.0 | 0.1 - 1.0 M | Limiting reagent. |
| Terminal Alkyne | 1.0 - 1.2 | 0.1 - 1.2 M | A slight excess can help drive the reaction to completion. |
| CuSO₄·5H₂O | 0.01 - 0.05 (1-5 mol%) | 1 - 5 mM | The Cu(II) source. |
| Sodium Ascorbate | 0.05 - 0.20 (5-20 mol%) | 5 - 20 mM | Reducing agent, should be added from a fresh stock solution. |
| Ligand (TBTA/THPTA) | 0.01 - 0.05 (1-5 mol%) | 1 - 5 mM | Molar ratio to copper is typically 1:1 to 5:1.[9] |
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. confluore.com [confluore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jenabioscience.com [jenabioscience.com]
Stability issues of 2-azido-N-(4-ethylphenyl)acetamide in solution
Welcome to the technical support center for 2-azido-N-(4-ethylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Like many organic azides, this compound is susceptible to degradation under certain conditions. The primary concerns are thermal decomposition and photodecomposition. It is crucial to handle and store solutions of this compound appropriately to ensure its integrity for experimental use.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can induce the thermal decomposition of this compound. Studies on analogous compounds, such as 2-azidoacetamide, have shown that thermal decomposition can lead to the elimination of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate, which can then undergo further reactions to yield various degradation products.[1] It is recommended to use the lowest practical temperature for your experiments and to avoid prolonged heating of solutions containing this compound. For long-term storage, keeping the compound in a cool, dark place is advisable. A supplier of this compound recommends cold-chain transportation.[2]
Q3: Is this compound sensitive to light?
A3: Yes, aryl azides are known to be sensitive to light, particularly in the UV range. Photolysis can lead to the formation of highly reactive singlet nitrenes, which can then react with a wide range of molecules.[3] It is strongly recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What is the expected degradation pathway for this compound?
A4: Based on studies of similar compounds like 2-azidoacetamide, the primary thermal degradation pathway likely involves the loss of N₂ to form a nitrene intermediate. This intermediate can then undergo intramolecular reactions or react with solvent or other molecules present in the solution. For 2-azidoacetamide, high-temperature decomposition products include N₂, methanimine (CH₂NH), isocyanic acid (HNCO), carbon monoxide (CO), ammonia (NH₃), and hydrogen cyanide (HCN).[1] A similar profile of small molecule byproducts could be expected for this compound under thermal stress.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Click Chemistry Reactions
Possible Cause: Degradation of the this compound stock solution.
Troubleshooting Steps:
-
Assess Stock Solution Integrity: Before use, visually inspect your stock solution. Any color change (e.g., yellowing) may indicate degradation.
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Perform a Quick Stability Check: A simple way to check for degradation is to run a small-scale control reaction with a fresh batch of the azide or a known stable azide to compare yields.
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Analytical Verification: If possible, analyze your stock solution by HPLC or TLC to check for the presence of degradation products.
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Storage Conditions: Ensure your stock solution is stored at a low temperature (e.g., -20°C) and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Issue 2: Unexpected Side Products in Reactions
Possible Cause: Reaction of the azide with the solvent or other reagents due to instability.
Troubleshooting Steps:
-
Solvent Choice: Use high-purity, degassed solvents. Protic solvents may participate in side reactions with the nitrene intermediate formed upon azide degradation. Aprotic solvents like DMF, DMSO, or THF are generally preferred for reactions involving azides.
-
Reaction Temperature: Maintain the lowest possible temperature at which your reaction proceeds at a reasonable rate.
-
Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Quenching: At the end of the reaction, any unreacted azide should be safely quenched. A common method is the addition of a reducing agent like triphenylphosphine, which converts the azide to an aza-ylide.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous compound, 2-azido-N-(4-methylphenyl)acetamide.[4][5]
Materials:
-
2-Chloro-N-(4-ethylphenyl)acetamide
-
Sodium azide (NaN₃)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Filtration apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-N-(4-ethylphenyl)acetamide (1 equivalent) in a 70:30 mixture of ethanol and water.
-
Add sodium azide (1.3-1.5 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 80°C) and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature. The product, this compound, should precipitate out of the solution.
-
Filter the precipitate and wash it with cold water.
-
For further purification, the crude product can be recrystallized from hot ethanol.
Protocol 2: Assessment of Solution Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in a chosen solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, DMF, acetonitrile)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water)
-
Vials for sample incubation
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the stock solution into the HPLC system to obtain an initial chromatogram and determine the peak area of the intact compound.
-
Incubation: Aliquot the stock solution into several vials. Store these vials under the conditions you wish to test (e.g., room temperature, 4°C, 37°C, protected from light, exposed to light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), remove a vial from each condition and inject an aliquot into the HPLC.
-
Data Analysis:
-
Monitor the peak area of the parent compound over time. A decrease in peak area indicates degradation.
-
Observe the appearance of new peaks, which correspond to degradation products.
-
Calculate the percentage of the remaining compound at each time point relative to the initial (T=0) measurement.
-
Plot the percentage of the remaining compound versus time to visualize the stability profile.
-
Table 1: Example Data Presentation for Stability Study
| Time (hours) | % Remaining (4°C, Dark) | % Remaining (25°C, Dark) | % Remaining (25°C, Light) |
| 0 | 100 | 100 | 100 |
| 1 | 99.8 | 98.5 | 95.2 |
| 4 | 99.5 | 95.1 | 85.6 |
| 8 | 99.2 | 90.3 | 75.1 |
| 24 | 98.1 | 75.8 | 50.3 |
| 48 | 96.5 | 60.2 | 30.1 |
Visualizations
References
- 1. A study of the thermal decomposition of 2-azidoacetamide by ultraviolet photoelectron spectroscopy and matrix-isolation infrared spectroscopy: identification of the imine intermediate H2NCOCHNH - ePrints Soton [eprints.soton.ac.uk]
- 2. 1160748-31-1|this compound|BLD Pharm [bldpharm.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Copper Catalyst Removal in 2-azido-N-(4-ethylphenyl)acetamide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of copper catalysts from the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction used in the synthesis of 2-azido-N-(4-ethylphenyl)acetamide and related compounds. Residual copper can interfere with downstream applications, including biological assays and spectroscopic analysis, making its effective removal critical.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a click chemistry reaction?
Residual copper ions can be toxic to cells, which is a significant concern for biologically active compounds intended for pharmaceutical applications.[1][4] Furthermore, copper can interfere with subsequent reactions, analytical techniques such as NMR and mass spectrometry, and biological assays.[5][6]
Q2: What are the most common methods for removing copper catalysts?
The most widely used methods include:
-
Chelation: Using agents like Ethylenediaminetetraacetic acid (EDTA) to form a water-soluble complex with copper, which can then be removed through aqueous extraction.[7][8]
-
Adsorption/Filtration: Passing the reaction mixture through a plug of silica gel, alumina, or specialized chelating resins (e.g., Chelex®) that bind the copper.[7][9]
-
Liquid-Liquid Extraction: Washing the organic reaction mixture with an aqueous solution of a complexing agent, such as aqueous ammonia or ammonium chloride.[7]
-
Dialysis: For macromolecular products, dialysis against an EDTA solution can effectively remove copper ions.[10]
Q3: How can I determine the amount of residual copper in my product?
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy (AES) are highly sensitive techniques for quantifying trace amounts of metals like copper in your final product.[5][11][12][13]
Q4: Can the choice of ligand in the click reaction affect copper removal?
Yes, the ligand used to stabilize the Cu(I) catalyst can influence the ease of removal. Some ligands may form very stable complexes that are more challenging to break apart during the workup procedure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Aqueous wash (e.g., with EDTA or ammonia) remains blue. | 1. Insufficient chelating agent. 2. High concentration of copper catalyst used in the reaction. | 1. Perform additional washes with fresh aqueous solution. 2. Increase the concentration of the chelating agent in the wash. |
| Product is contaminated with copper even after silica gel filtration. | 1. The product may have copper-chelating properties. 2. The silica gel plug was not sufficient. 3. The solvent system used for elution is also eluting the copper complex. | 1. First, perform an aqueous wash with a chelating agent (e.g., EDTA) before filtration.[7] 2. Use a larger plug of silica gel. 3. Modify the solvent polarity to ensure the copper complex remains on the silica. |
| Formation of an emulsion during liquid-liquid extraction. | 1. Vigorous shaking of the separatory funnel. 2. Presence of surfactants or other compounds that stabilize emulsions. | 1. Gently invert the separatory funnel instead of vigorous shaking. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Low product recovery after purification. | 1. The product may be partially water-soluble and lost during aqueous washes. 2. The product may be strongly adsorbed onto the silica gel. | 1. Saturate the aqueous wash with a salt like NaCl (brine) to reduce the solubility of the organic product in the aqueous phase. 2. If using silica gel, try a more polar elution solvent or consider an alternative purification method like recrystallization. |
| Residual copper detected by ICP-MS despite purification. | 1. The chosen purification method is not efficient enough for the required level of purity. 2. Contamination from glassware or solvents. | 1. Combine multiple purification methods, for example, an EDTA wash followed by silica gel filtration.[7] 2. Ensure all glassware is thoroughly cleaned and use high-purity solvents. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the synthesis of the related compound, 2-azido-N-(4-methylphenyl)acetamide.[14]
-
Dissolve 2-chloro-N-(4-ethylphenyl)acetamide and sodium azide in a mixture of ethanol and water.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Filter the precipitate and wash with cold water.
-
The crude this compound can then be purified by recrystallization from a suitable solvent like ethanol.
Method 1: Copper Removal by EDTA Wash
This method is effective for products soluble in an organic solvent that is immiscible with water.
-
After the click reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 0.1 M aqueous solution of EDTA. Repeat the wash 2-3 times. The aqueous layer will turn blue or green as it complexes with the copper.
-
Continue washing until the aqueous layer is colorless.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Method 2: Silica Gel Filtration
This method is useful for removing baseline impurities and residual copper.[15]
-
Prepare a short plug of silica gel in a glass funnel or a chromatography column. The amount of silica will depend on the scale of the reaction.
-
Pre-elute the silica plug with the solvent system you will use to elute your product. A non-polar solvent like hexane or a mixture of hexane and ethyl acetate is common.
-
Concentrate the reaction mixture and redissolve it in a minimal amount of the elution solvent.
-
Carefully load the concentrated product onto the top of the silica gel plug.
-
Elute the product with the chosen solvent system, collecting the eluate. The copper catalyst should remain adsorbed on the silica gel.
-
Monitor the elution by TLC to ensure all the product has been collected.
-
Concentrate the collected fractions to obtain the purified product.
Method 3: Liquid-Liquid Extraction with Aqueous Ammonia
This method is effective for products that are stable in basic conditions.[7]
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., toluene, DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous ammonia solution (e.g., 2-5%). The aqueous layer will turn deep blue due to the formation of the tetraamminecopper(II) complex.
-
Repeat the wash until the aqueous layer is colorless. Two washes are typically sufficient.[7]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
Quantitative Data on Copper Removal
The efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, and the chosen workup method. Below is a summary of reported efficiencies for various methods.
| Removal Method | Reported Efficiency | Reference(s) |
| Aqueous Ammonia Wash | Residual copper content of < 50 ppm. | [7] |
| Immobilized Catalyst on Resin | An average of 3% of Cu was lost in each cycle, with over 60% of the initial Cu retained on the resin after 13 cycles. | [4] |
| Electrochemical Removal | Almost quantitative removal of copper as determined by Atom Emission Spectroscopy (AES). | [5] |
| Silica Xerogel Adsorption | Removal efficiency exceeding 99% at pH values above 4.0. | [16] |
Note: The initial concentration of copper and the scale of the reaction will significantly impact the final residual copper levels. For applications requiring very low copper content (<15 ppm for pharmaceuticals), a combination of methods or specialized techniques may be necessary.[1]
References
- 1. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
Troubleshooting low reactivity of 2-azido-N-(4-ethylphenyl)acetamide in cycloadditions
This technical support center provides troubleshooting guidance for researchers experiencing low reactivity with 2-azido-N-(4-ethylphenyl)acetamide in cycloaddition reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with this compound is very slow or failing. What are the most common causes?
Low reactivity in CuAAC reactions typically stems from one of three areas: compromised reagents, an inactive catalyst system, or suboptimal reaction conditions. Key issues include impurity of the azide or alkyne, degradation of the sodium ascorbate reducing agent, oxygen contamination deactivating the Cu(I) catalyst, or the use of an inappropriate solvent or temperature.[1][2]
Q2: How can I verify the purity and stability of my this compound?
The purity of your azide is critical. You can verify its identity and purity using:
-
FT-IR Spectroscopy: Look for the characteristic strong, sharp azide (N₃) stretching peak around 2100 cm⁻¹.
-
¹H NMR Spectroscopy: Confirm the disappearance of the starting material's signals (e.g., the CH₂-Cl protons if synthesized from the corresponding chloride) and the presence of the expected aromatic and ethyl group signals, along with a singlet for the CH₂-N₃ protons.
-
TLC: Compare the synthesized product to the starting material to ensure full conversion. A protocol for a similar compound involves reacting 2-chloro-N-(p-tolyl)acetamide with sodium azide.[3]
Q3: What is the recommended catalyst system for a potentially challenging CuAAC reaction?
For robust reactions, an in-situ generated Cu(I) catalyst is standard. This typically involves a Cu(II) source like copper(II) sulfate (CuSO₄), a reducing agent like sodium ascorbate to maintain the active Cu(I) state, and a stabilizing ligand.[1][2] Tris-(benzyltriazolylmethyl)amine (TBTA) or water-soluble variants like THPTA are excellent ligands for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[1][4]
Q4: Could steric hindrance from the N-(4-ethylphenyl)acetamide group be causing low reactivity?
While this substrate is not exceptionally bulky, steric hindrance near the azide group can slow down the reaction.[1][5] If the alkyne partner is also sterically demanding, the cumulative effect can be significant. Increasing the reaction temperature or adding a co-solvent like DMSO can enhance molecular dynamics and expose the reactive azide group more effectively.[1][2]
Q5: Are there alternative cycloaddition methods if CuAAC continues to fail?
Yes. If the CuAAC reaction is unsuccessful, you might consider:
-
Thermal Cycloaddition: The traditional Huisgen 1,3-dipolar cycloaddition can be performed by heating the azide and alkyne, though this often requires higher temperatures and may produce a mixture of 1,4- and 1,5-regioisomers.[4][6]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is known to produce the 1,5-regioisomer of the triazole and may be less sensitive to steric demands on the azide substituent than CuAAC.[4]
-
Alternative Catalysts: Gold nanoparticles have also been shown to catalyze azide-alkyne cycloadditions.[7]
Troubleshooting Guides
Problem: No or Low Product Yield
Q: I've run my reaction but TLC/LC-MS analysis shows little to no desired triazole product. Where do I start troubleshooting?
A systematic approach is best. First, verify the quality and purity of your starting materials. Second, scrutinize the preparation and integrity of your catalyst system. Finally, optimize the external reaction conditions.
Guide 1: Reagent Quality and Integrity
Q: How can I be sure my this compound is not the problem?
-
Purity Check: As mentioned in the FAQ, re-verify the purity using IR and NMR. An incomplete reaction during synthesis is a common source of error, leaving behind the unreactive chloro-acetamide precursor.
-
Degradation: Azides are generally stable but can be sensitive to light and heat over long periods. If the compound is old or has been stored improperly, consider re-synthesis. (See Protocol 2).
-
Alkyne Partner: Ensure your alkyne is pure and has not dimerized or degraded, which can occur with some terminal alkynes (e.g., via Glaser coupling if exposed to copper catalysts in the presence of oxygen).[4]
Guide 2: Catalyst System Troubleshooting
Q: My reagents are pure. Why might my copper catalyst be inactive?
-
Oxygen Sensitivity: The active catalyst is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1][2] While not always necessary, gently degassing your solvent can be beneficial.
-
Reducing Agent: Sodium ascorbate is used to continuously reduce any Cu(II) back to Cu(I).[4] However, ascorbate solutions can degrade, especially if not prepared fresh. Always use a freshly prepared solution of sodium ascorbate.
-
Ligand Issues: The ligand is crucial for stabilizing Cu(I).[8] Ensure the correct ligand-to-copper ratio is used. For challenging reactions, a higher ratio (e.g., 5 equivalents of ligand to 1 of copper) can be beneficial.[1]
-
Order of Addition: The order of reagent mixing is critical to prevent catalyst deactivation and side reactions. The recommended order is to first mix the Cu(II) salt with the ligand, add this mixture to the solution of the azide and alkyne, and only then initiate the reaction by adding the sodium ascorbate solution.[1][2] Never add ascorbate directly to the copper salt solution without the ligand present. [2]
Caption: Recommended workflow for setting up a CuAAC reaction.
Guide 3: Optimizing Reaction Conditions
Q: What reaction parameters can I change to improve conversion?
-
Solvent: The choice of solvent can significantly impact reaction rates.[1] While many solvents work, mixtures of water with t-butanol or DMSO are common and effective. If your substrates are poorly soluble, adding DMSO (5-20% v/v) can dramatically improve results by preventing aggregation and overcoming steric effects.[1][2]
-
Temperature: While many CuAAC reactions proceed at room temperature, gentle heating to 40-60°C can accelerate sluggish reactions, particularly those involving sterically hindered substrates.[4][5] Microwave heating is also a powerful technique for drastically reducing reaction times.[4]
-
Concentration: Ensure the reaction is not overly dilute. If solubility allows, concentrations in the range of 0.1 M to 1.0 M are typical starting points. Note that very high concentrations of the alkyne (>5 mM) can sometimes inhibit catalysts using water-soluble ligands like THPTA.[1][2]
Quantitative Data Summary
The following table summarizes key parameters and recommended starting points for optimizing a CuAAC reaction with a challenging substrate.
| Parameter | Recommended Starting Condition | Troubleshooting Action & Rationale |
| Copper Source | 1-5 mol% CuSO₄·5H₂O | Increase loading to 10 mol%. Ensures sufficient catalytic species are present. |
| Ligand | 1.1 eq. (relative to Cu) TBTA or THPTA | Increase to 5 eq.[1] More ligand better protects Cu(I) from oxidation and can accelerate the reaction. |
| Reducing Agent | 5-10 mol% Sodium Ascorbate | Use a freshly prepared aqueous solution. Old solutions lose potency, failing to keep copper in the Cu(I) state. |
| Solvent | t-BuOH/H₂O (1:1) or THF/H₂O (1:1) | Add 10-20% DMSO.[1][2] Improves solubility and can overcome kinetic barriers due to steric hindrance. |
| Temperature | Room Temperature (20-25°C) | Increase to 40-60°C.[4] Provides thermal energy to overcome the activation barrier for sluggish reactions. |
| Concentration | 0.1 - 0.5 M | Increase concentration if solubility permits. Higher concentration increases reaction rate according to kinetics. |
Key Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction
This protocol provides a robust starting point for the cycloaddition of this compound with a terminal alkyne.
-
Substrate Preparation: In a reaction vial, dissolve this compound (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in a suitable solvent mixture (e.g., 2 mL of t-BuOH/H₂O 1:1).
-
Catalyst Premix: In a separate small vial, prepare the catalyst solution. Dissolve CuSO₄·5H₂O (0.05 eq.) and THPTA (0.06 eq.) in water (0.5 mL). The solution should be a light blue color.
-
Reaction Assembly: Add the catalyst solution from step 2 to the substrate mixture from step 1.
-
Initiation: Prepare a fresh solution of sodium ascorbate (0.10 eq.) in water (0.5 mL). Add this solution to the reaction mixture. The mixture may change color (e.g., to yellow or orange).
-
Reaction: Stir the reaction vigorously at room temperature. Monitor progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h). If the reaction is slow, gentle heating to 40°C can be applied.
-
Workup: Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound
This procedure is adapted from the synthesis of the analogous 4-methylphenyl compound.[3][9]
-
Dissolution: In a round-bottom flask, dissolve 2-chloro-N-(4-ethylphenyl)acetamide (1 eq.) and sodium azide (NaN₃, 1.5 eq.) in a solvent mixture of ethanol and water (e.g., 70:30 v/v).
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction's completion by TLC, observing the consumption of the starting material.
-
Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates.
-
Purification: Filter the precipitate and wash it thoroughly with cold water to remove residual sodium azide and other salts. The product can be further purified by recrystallization from hot ethanol.[3]
Visualized Mechanisms and Logic
Caption: Simplified catalytic cycle for the CuAAC reaction.
Caption: Logical flowchart for troubleshooting low reaction yields.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
- 7. mdpi.com [mdpi.com]
- 8. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preventing azide reduction during reactions with 2-azido-N-(4-ethylphenyl)acetamide
Technical Support Center: 2-azido-N-(4-ethylphenyl)acetamide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unintended reduction of the azide functional group during chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on preserving the azide moiety.
Q1: My reaction resulted in the reduction of the azide group to an amine. How can I prevent this?
A1: Unwanted azide reduction is a common issue and can be caused by several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Re-evaluate Your Reducing Agent: If your protocol involves a reduction step for another functional group, your current reagent may not be chemoselective.
-
Problematic Reagents: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce azides.[1][2] Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) is also highly effective at reducing azides and may be difficult to control.
-
Recommended Alternatives: For the reduction of other functional groups in the presence of an azide, consider milder or more chemoselective reagents. The choice of reagent will depend on the specific functional group you are targeting.
-
-
Check for Incompatible Reagents: Some reagents not typically considered "reducing agents" can still affect the azide group.
-
Phosphines: Triphenylphosphine (PPh₃) and other phosphines will reduce azides to amines via the Staudinger reaction, especially in the presence of water.[3][4][5] This is a common method for azide reduction, so phosphines should be avoided if you wish to retain the azide.
-
Thiols: Certain thiols, especially in basic conditions, can reduce azides.
-
-
Review Your Reaction Conditions:
-
Temperature: High reaction temperatures can sometimes lead to the decomposition or reduction of the azide group, especially in the presence of certain metals or other reagents.
-
pH: Extreme pH conditions can affect the stability of your molecule, though the amide bond is generally stable.
-
Q2: I am trying to perform a reaction on another part of the molecule, but the azide is interfering. What should I do?
A2: The azide group is relatively stable but can participate in certain reactions.
-
Cycloadditions: Azides are well-known to undergo [3+2] cycloaddition reactions with alkynes (Click Chemistry). If your molecule contains alkyne functionalities, this reaction may occur.
-
Nitrene Formation: In the presence of transition metals or upon thermolysis/photolysis, azides can form highly reactive nitrene intermediates, which can lead to a variety of side products.[6]
To avoid these reactions, carefully select catalysts and reaction conditions that are known to be compatible with azides.
Q3: My amide group is being hydrolyzed or reduced during the reaction. How can I protect it?
A3: While the amide bond in this compound is generally robust, harsh conditions can lead to its cleavage or reduction.
-
Hydrolysis: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the amide to the corresponding carboxylic acid and amine.
-
Reduction: Very strong reducing agents like LiAlH₄ will reduce the amide to a secondary amine.[7]
If your desired transformation requires conditions that affect the amide, consider if a different synthetic route that modifies the molecule before the introduction of the amide is feasible.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Store in a cool, dry, and well-ventilated area away from heat, light, and sources of ignition. It is also prudent to store it away from strong acids, bases, and heavy metals.
Q2: What are the primary safety concerns when working with this compound?
A2: Organic azides are energetic compounds and should be handled with care.
-
Thermal Stability: Avoid excessive heating, as this can lead to decomposition and the rapid release of nitrogen gas.
-
Shock Sensitivity: While aryl azides are generally less sensitive than small alkyl azides, it is good practice to avoid mechanical shock.
-
Incompatible Materials: Do not use metal spatulas to handle the compound, as contact with certain metals can form sensitive and explosive metal azides. Avoid contact with strong acids, which can form highly toxic and explosive hydrazoic acid.
Q3: Which functional groups are generally compatible with the azide group in this compound?
A3: The azide group is compatible with a wide range of functional groups and reaction conditions, including:
-
Esterification and hydrolysis (under mild conditions).
-
Amide bond formation.
-
Many standard protecting group manipulations (e.g., Boc, Fmoc).
-
Suzuki, Heck, and other cross-coupling reactions (careful selection of catalyst and ligands is crucial to avoid nitrene formation).
Q4: Can I perform a Staudinger ligation with this molecule?
A4: Yes, the azide group in this molecule will readily undergo a Staudinger reaction with phosphines to form an aza-ylide, which upon hydrolysis will yield the corresponding primary amine.[4][5] This is a reliable method if the goal is to selectively reduce the azide.
Quantitative Data on Azide Reduction Methods
The following table summarizes common methods for the reduction of aryl azides to amines, providing a comparison of typical reaction conditions and yields. Note that yields can be substrate-dependent.
| Reducing Agent/Method | Catalyst/Reagent | Typical Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Chemoselectivity Notes |
| Catalytic Hydrogenation | 5-10% Pd/C | Methanol, Ethanol, Ethyl Acetate | Room Temp. | 1-12 | >90 | Highly effective but can also reduce other functional groups like alkenes, alkynes, and nitro groups. |
| Staudinger Reduction | Triphenylphosphine (PPh₃) followed by H₂O | THF, Diethyl Ether | Room Temp. to 65 | 2-12 | >90 | Very mild and chemoselective. Does not affect most other functional groups.[3][5] |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 to Reflux | 1-4 | >90 | Very strong and unselective. Will also reduce the amide and other carbonyl groups.[1][2] |
| Transfer Hydrogenation | Ammonium formate | Methanol | Reflux | 1-3 | >85 | A milder alternative to catalytic hydrogenation with H₂ gas. |
Experimental Protocols
Protocol 1: Selective Reduction of the Azide via Staudinger Reaction
This protocol describes the conversion of this compound to 2-amino-N-(4-ethylphenyl)acetamide.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 1 equivalent of this compound in THF (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Add 1.1 equivalents of triphenylphosphine to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The formation of the intermediate phosphazide is usually rapid.
-
Once the starting material is consumed (typically 2-4 hours), add 5-10 equivalents of water to the reaction mixture to hydrolyze the aza-ylide.
-
Heat the mixture to 50-60 °C for 1-2 hours to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
The resulting residue will contain the desired amine and triphenylphosphine oxide. Purify by column chromatography or extraction to isolate the product.
Protocol 2: Preservation of the Azide during a Separate Transformation (Hypothetical Example)
This protocol provides a general framework for performing a reaction on a hypothetical substrate containing both an azide and another functional group (e.g., a Boc-protected amine that needs to be deprotected) where the azide must remain intact.
Materials:
-
Azide-containing substrate with a Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve the azide-containing, Boc-protected substrate in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of a solution of 20-50% trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at 0 °C to room temperature and monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product with the azide group intact.
Visualizations
Caption: Workflow for assessing reaction compatibility to prevent azide reduction.
Caption: Decision tree for troubleshooting unexpected azide reduction.
Caption: Reaction pathways for azide preservation versus reduction.
References
- 1. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the solubility of 2-azido-N-(4-ethylphenyl)acetamide for aqueous reactions
Welcome to the technical support center for 2-azido-N-(4-ethylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to facilitate your work.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I am having difficulty dissolving this compound in my aqueous buffer for a reaction. What are the initial troubleshooting steps?
A: Initial insolubility is common for N-arylacetamides. Follow these preliminary steps:
-
Visual Confirmation: Ensure you are not mistaking a fine suspension for a solution. A true solution will be clear and free of visible particles.
-
Mechanical Agitation: Vigorously vortex the mixture for 1-2 minutes.
-
Sonication: Use a bath sonicator for 5-10 minutes to help break up solid aggregates.
-
Gentle Heating: Gently warm the solution (e.g., to 30-40°C) as solubility often increases with temperature.[1] However, confirm the thermal stability of your compound first to avoid degradation.
-
Start Small: Always begin by attempting to dissolve a small, accurately weighed amount of the compound to avoid wasting material.
Q2: What is the expected aqueous solubility of this compound, and why is it problematic?
Q3: What are the most common laboratory techniques to enhance the aqueous solubility of this compound?
A: Several established methods can significantly improve the solubility of poorly soluble organic compounds.[3] The most common are:
-
Co-solvency: Introducing a water-miscible organic solvent in which the compound is more soluble.[4]
-
pH Adjustment: Modifying the pH of the aqueous medium to ionize the compound, which is typically much more soluble than the neutral form.
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin's cavity, rendering it water-soluble.[5]
-
Micellar Solubilization: Adding a surfactant at a concentration above its critical micelle concentration (CMC). The compound partitions into the hydrophobic core of the micelles.
Q4: How do I select an appropriate co-solvent, and what percentage should I use?
A: The choice of co-solvent depends on your experimental constraints, particularly its potential interference with the downstream reaction or assay.
-
Recommended Co-solvents: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol, and Polyethylene Glycol (PEG 400).[3][4]
-
Procedure: First, dissolve the compound in a minimal amount of the pure co-solvent (e.g., DMSO) to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer.
-
Concentration: Start with a low final concentration of the co-solvent in your aqueous medium (e.g., 1-5% v/v). If insolubility or precipitation persists, you can gradually increase the percentage. Be aware that high concentrations of organic solvents can disrupt biological assays or affect reaction kinetics.
Q5: Is pH adjustment a viable strategy for this compound?
A: This strategy may have limited utility and requires caution. The N-acetamide group is generally considered neutral and does not ionize readily. While extreme pH conditions (highly acidic or basic) can force the hydrolysis of the amide bond, this would modify your compound. The azide group can also be sensitive to strongly acidic conditions. Therefore, pH adjustment is not a recommended primary strategy unless your reaction is already buffered at a specific pH where you have confirmed the compound's stability and solubility.
Q6: How do cyclodextrins work, and which type is suitable for this compound?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a poorly soluble "guest" molecule (your compound) into their cavity, forming a water-soluble "host-guest" complex.[5]
-
Selection: For a molecule with an ethylphenyl group, β-cyclodextrin or its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are excellent starting points due to the compatible size of their cavities. HP-β-CD is often preferred due to its significantly higher aqueous solubility compared to the parent β-cyclodextrin.
Solubility Enhancement Data
While specific data for this compound is unavailable, the following table provides solubility data for the related compound Acetanilide to illustrate the effects of temperature and co-solvency.
| Compound | Solvent System | Temperature (°C) | Solubility ( g/100 mL) |
| Acetanilide | Water | 0 | 0.53 |
| Acetanilide | Water | 100 | 5.5 |
| Acetanilide | Ethanol | 25 | Very Soluble |
| Acetanilide | Water + Ethanol Mix | 25 | Solubility increases with higher ethanol fraction[6] |
Data compiled from references[1][6][7]. "Very Soluble" indicates high miscibility.
Experimental Protocols
Protocol 1: Determination of Preliminary Aqueous Solubility
This protocol establishes a baseline for the compound's solubility in your specific aqueous medium.
-
Preparation: Add an excess amount of this compound to a known volume of your aqueous buffer (e.g., 10 mg in 2 mL) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol) to a quantifiable concentration. Analyze the concentration using a calibrated analytical method, such as HPLC-UV.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.
Protocol 2: Solubility Enhancement via Co-solvency
This protocol quantifies the effect of adding a water-miscible organic solvent.
-
Solvent Preparation: Prepare a series of aqueous buffer solutions containing increasing concentrations of a co-solvent (e.g., 0%, 2%, 5%, 10%, and 20% v/v DMSO).
-
Solubility Measurement: For each co-solvent mixture, determine the equilibrium solubility of this compound by following steps 1-5 of Protocol 1 .
-
Analysis: Plot the solubility of the compound (in mg/mL or µM) against the percentage of the co-solvent to determine the required concentration to achieve your target solubility.
Protocol 3: Solubility Enhancement using Cyclodextrins (Phase Solubility Study)
This protocol, based on the Higuchi and Connors method, evaluates the effect of cyclodextrins.
-
Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50 mM).
-
Equilibration: Add an excess amount of this compound to each HP-β-CD solution. Follow step 2 of Protocol 1 to equilibrate the samples.
-
Quantification: Follow steps 3 and 4 of Protocol 1 to filter and quantify the concentration of the dissolved compound in each sample.
-
Analysis: Plot the total concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase in solubility with increasing HP-β-CD concentration indicates the formation of a soluble inclusion complex.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
Caption: A decision-making workflow for enhancing compound solubility.
References
- 1. scribd.com [scribd.com]
- 2. N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. ijstr.org [ijstr.org]
- 7. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Impurity Detection in 2-azido-N-(4-ethylphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 2-azido-N-(4-ethylphenyl)acetamide. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor Peak Shape (Tailing or Fronting) for the Active Pharmaceutical Ingredient (API) or Impurity Peaks
-
Possible Causes:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column can interact with the analyte, causing peak tailing.
-
Column Overload: Injecting too much sample can lead to peak fronting.[1]
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the analyte or impurities, it can lead to poor peak shape.
-
Sample Solvent Effects: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
-
Troubleshooting Steps:
-
Use a Base-Deactivated Column: Employ a column with end-capping to minimize silanol interactions.
-
Reduce Sample Concentration: Dilute the sample and re-inject to see if peak shape improves.
-
Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[2] If a stronger solvent is necessary, inject a smaller volume.
-
Issue 2: Inconsistent Retention Times
-
Possible Causes:
-
Pump Malfunction: Fluctuations in the pump flow rate can cause retention times to shift.
-
Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter retention times.[2]
-
Column Temperature Variation: Lack of a column oven or fluctuations in ambient temperature can affect retention.[2]
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.
-
-
Troubleshooting Steps:
-
Check Pump Performance: Monitor the pump pressure for fluctuations and perform routine maintenance.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate measurements. Use a mobile phase cover to minimize evaporation.
-
Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled oven.
-
Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
Issue 3: Presence of Ghost Peaks
-
Possible Causes:
-
Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can manifest as ghost peaks.[3]
-
Sample Degradation: The analyte or impurities may degrade in the autosampler or on the column. Organic azides can be unstable and sensitive to light and heat.[4]
-
Impure Reagents: Impurities in the reagents used for mobile phase preparation (e.g., buffers, ion-pairing agents) can appear as peaks.
-
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phases.
-
Implement a Column Wash Step: After each run or sequence, wash the column with a strong solvent to remove any retained compounds.
-
Protect Sample from Degradation: Use amber vials to protect light-sensitive samples and consider a cooled autosampler.[4]
-
Run a Blank Gradient: Inject a blank (mobile phase) to identify if the ghost peaks are from the system or solvent.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue 1: No Peak or Very Small Peak for this compound
-
Possible Causes:
-
Thermal Decomposition: Organic azides are often thermally labile and can decompose in the high-temperature GC inlet.[5][6][7]
-
Adsorption: The analyte may be adsorbing to active sites in the inlet liner or column.
-
Incorrect Inlet Temperature: The inlet temperature may be too high, causing decomposition, or too low, leading to incomplete vaporization.
-
-
Troubleshooting Steps:
-
Lower the Inlet Temperature: Start with a lower inlet temperature and gradually increase it to find the optimal balance between vaporization and decomposition.
-
Use a Deactivated Inlet Liner: Employ a deactivated liner to minimize active sites.
-
Consider Derivatization: While not ideal for impurity profiling, derivatization to a more stable compound can be a strategy for quantification of the main component if thermal lability is a major issue.[8]
-
Alternative Injection Techniques: Consider using a programmable temperature vaporization (PTV) inlet or on-column injection to minimize thermal stress on the analyte.[9]
-
Issue 2: Broad or Tailing Peaks
-
Possible Causes:
-
Slow Injection: A slow injection can lead to band broadening in the inlet.
-
Column Contamination: Buildup of non-volatile residues on the column can lead to poor peak shape.
-
Incompatible Stationary Phase: The polarity of the stationary phase may not be suitable for the analytes.
-
-
Troubleshooting Steps:
-
Optimize Injection Speed: Use an autosampler for fast and reproducible injections.
-
Perform Column Maintenance: Bake out the column at a high temperature (within its limits) or trim the first few centimeters of the column.
-
Select an Appropriate Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for this type of compound.
-
Issue 3: Inaccurate Quantification
-
Possible Causes:
-
Non-linear Detector Response: The detector response may not be linear across the concentration range of interest.
-
Matrix Effects: Other components in the sample may interfere with the ionization of the target analytes.
-
Inconsistent Fragmentation: Changes in the ion source conditions can lead to variations in the fragmentation pattern and, consequently, the ion abundances used for quantification.
-
-
Troubleshooting Steps:
-
Generate a Calibration Curve: Prepare a multi-point calibration curve to assess the linearity of the response.
-
Use an Internal Standard: An internal standard can help to correct for variations in injection volume and matrix effects.
-
Tune the Mass Spectrometer: Regularly tune the mass spectrometer to ensure consistent performance.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in this compound?
A1: Based on the likely synthesis route (reaction of 2-chloro-N-(4-ethylphenyl)acetamide with sodium azide), the most probable impurities are:
-
Starting Material: Unreacted 2-chloro-N-(4-ethylphenyl)acetamide.
-
Reagent Residue: Residual sodium azide (inorganic).
-
By-products: Potential by-products from side reactions, although less common.
-
Degradation Products: The azide functional group can be unstable, and degradation products may form upon exposure to heat or light.[4]
Q2: Which analytical technique is most suitable for impurity profiling of this compound?
A2: HPLC with UV or MS detection is generally the most suitable technique for the analysis of organic impurities in non-volatile, thermally labile compounds like this compound. It allows for separation and quantification at lower temperatures, minimizing the risk of degradation. GC-MS can be challenging due to the thermal lability of the azide group but may be suitable for volatile impurities or with specialized injection techniques.[5][7] NMR is a powerful tool for the structural elucidation of unknown impurities once they have been isolated.[10]
Q3: How can I confirm the identity of an unknown impurity?
A3: A combination of techniques is often required:
-
LC-MS/MS: Provides the molecular weight and fragmentation pattern of the impurity, which can be used to propose a structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
-
NMR Spectroscopy: After isolation (e.g., by preparative HPLC), 1H and 13C NMR spectroscopy can provide detailed structural information to confirm the identity of the impurity.
Q4: Are there any specific safety precautions I should take when handling this compound and its impurities?
A4: Yes, organic azides are potentially explosive and should be handled with care.[4][5][11]
-
Avoid Heat and Shock: Do not heat the compound unnecessarily and avoid grinding or subjecting it to mechanical shock.
-
Use Appropriate Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Work in a Well-Ventilated Area: Handle the compound in a fume hood.
-
Small Scale: Whenever possible, work with small quantities.
-
Avoid Contact with Metals: Do not use metal spatulas, as this can form heavy metal azides which are highly explosive.[4]
Q5: My baseline is noisy in my HPLC analysis. What should I do?
A5: A noisy baseline can be caused by several factors:
-
Degassing Issues: Ensure your mobile phase is properly degassed.
-
Pump Problems: Check for leaks or bubbles in the pump.
-
Detector Lamp Failure: An aging detector lamp can cause noise.
-
Contaminated Mobile Phase: Use high-purity solvents and prepare fresh mobile phase.[12]
Quantitative Data Summary
Table 1: Potential Impurities and their Analytical Characteristics
| Impurity Name | Structure | Potential Analytical Method | Key Diagnostic Information |
| 2-chloro-N-(4-ethylphenyl)acetamide | Cl-CH₂-CO-NH-Ph-Et | HPLC-UV, HPLC-MS, GC-MS | Different retention time from API. MS will show a characteristic isotopic pattern for chlorine. |
| Sodium Azide | NaN₃ | Ion Chromatography | Not detectable by standard reversed-phase HPLC or GC-MS. |
Experimental Protocols
Proposed HPLC Method for Impurity Profiling
This is a proposed method based on common practices for analyzing N-arylacetamides and should be validated for its intended use.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or MS detector
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of Acetonitrile/Water (50:50) to a concentration of approximately 1 mg/mL.
Proposed GC-MS Method for Volatile Impurities
This method is intended for the analysis of volatile impurities and should be used with caution for the main analyte due to its thermal lability.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 200 °C (start low and optimize)
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. Gc Ms A Practical Users Guide [api.motion.ac.in]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition of a diazido ester: Pyrolysis GC–MS and DFT study [agris.fao.org]
- 8. Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives [scholarworks.indianapolis.iu.edu]
- 9. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Validation & Comparative
Comparing reactivity of 2-azido-N-(4-ethylphenyl)acetamide with other azides
A Comparative Guide to the Reactivity of 2-azido-N-(4-ethylphenyl)acetamide
Introduction
This guide provides a comparative analysis of the reactivity of this compound with other azide compounds, targeting researchers, scientists, and professionals in drug development. The content is based on established principles of organic chemistry and available experimental data for structurally similar compounds. The guide focuses on two primary classes of reactions for azides: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger reaction.
The reactivity of aryl azides is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the ethyl group in this compound, generally increase the electron density on the azide moiety. This can decrease its reactivity in reactions where the azide acts as an electrophile but may enhance its reactivity in others. This guide will explore these effects with supporting data from related compounds.
Synthesis of a Representative 2-azido-N-arylacetamide
Experimental Protocol: Synthesis of 2-azido-N-(4-methylphenyl)acetamide [1][2][3]
-
Step 1: Synthesis of 2-Chloro-N-(p-tolyl)acetamide. This intermediate is typically prepared by the reaction of p-toluidine with chloroacetyl chloride.
-
Step 2: Azidation. 2-Chloro-N-(p-tolyl)acetamide (0.011 mol) and sodium azide (0.015 mol) are dissolved in a 70:30 mixture of ethanol and water.
-
The reaction mixture is refluxed for 24 hours at 80°C.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated product, 2-azido-N-(4-methylphenyl)acetamide, is filtered and washed with cold water.
-
For purification, the product can be recrystallized from hot ethanol to yield colorless plate-like crystals.
This protocol is expected to be adaptable for the synthesis of this compound by substituting p-toluidine with 4-ethylaniline in the initial step.
Comparative Reactivity in Cycloaddition Reactions
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used reaction for azides.[4][5] The reactivity in this reaction is sensitive to the electronic properties of the azide.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[6][7] The reaction is known for its high efficiency and regioselectivity.[8]
Data Presentation: Comparison of Aryl Azide Reactivity in CuAAC
While direct kinetic data for this compound in CuAAC is not available, the reactivity can be inferred from studies on other substituted aryl azides. Generally, electron-withdrawing groups on the aryl ring increase the reaction rate, while electron-donating groups have a lesser effect or may slightly decrease the rate in some contexts.[9]
| Azide Compound | Substituent Nature | Expected Relative Reactivity in CuAAC |
| 2-azido-N-(4-nitrophenyl)acetamide | Strongly Electron-Withdrawing (-NO₂) | High |
| 2-azido-N-(4-fluorophenyl)acetamide | Weakly Electron-Withdrawing (-F) | Moderate to High |
| 2-azido-N-phenylacetamide | Neutral (-H) | Moderate |
| This compound | Weakly Electron-Donating (-Et) | Moderate |
| 2-azido-N-(4-methoxyphenyl)acetamide | Strongly Electron-Donating (-OMe) | Moderate to slightly lower |
Experimental Protocol: General Procedure for CuAAC [10][11]
-
To a solution of the azide (1.0 eq) and a terminal alkyne (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of t-butanol and water), add a solution of copper(II) sulfate pentahydrate (0.05-0.1 eq).
-
Add a solution of sodium ascorbate (0.1-0.2 eq) to reduce Cu(II) to the active Cu(I) species.
-
The reaction mixture is stirred at room temperature for 1-24 hours.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the product is isolated by extraction and purified by column chromatography.
Comparative Reactivity in the Staudinger Reaction
The Staudinger reaction involves the reaction of an azide with a phosphine (e.g., triphenylphosphine) to form an iminophosphorane, which upon hydrolysis yields a primary amine and a phosphine oxide.[12] This reaction is a mild method for the reduction of azides to amines.[13]
Data Presentation: Comparison of Aryl Azide Reactivity in the Staudinger Reaction
In the Staudinger reaction, the azide acts as an electrophile. Therefore, electron-withdrawing substituents on the aryl ring generally accelerate the reaction, while electron-donating groups tend to decrease the reaction rate.[14]
| Azide Compound | Substituent Nature | Observed/Expected Relative Reactivity in Staudinger Reaction |
| 4-Nitrophenyl azide | Strongly Electron-Withdrawing (-NO₂) | Very High |
| 4-Fluorophenyl azide | Weakly Electron-Withdrawing (-F) | High |
| Phenyl azide | Neutral (-H) | Moderate |
| This compound | Weakly Electron-Donating (-Et) | Moderate to slightly lower |
| 4-Methoxyphenyl azide | Strongly Electron-Donating (-OMe) | Low |
Experimental Protocol: General Procedure for the Staudinger Reaction [15]
-
To a solution of the azide (1.0 eq) in a suitable solvent such as THF, add triphenylphosphine (1.1-1.5 eq).
-
The reaction mixture is stirred at room temperature for 2-12 hours. The formation of the iminophosphorane can be monitored by TLC or ³¹P NMR.
-
After the formation of the iminophosphorane is complete, water is added to the reaction mixture.
-
The mixture is then heated to reflux for 1-4 hours to facilitate hydrolysis.
-
The solvent is removed under reduced pressure, and the resulting amine is isolated and purified, typically by acid-base extraction or column chromatography to remove the triphenylphosphine oxide byproduct.
Conclusion
The reactivity of this compound is governed by the electronic properties of the 4-ethylphenyl substituent. The electron-donating nature of the ethyl group is expected to result in moderate reactivity in CuAAC reactions and slightly attenuated reactivity in the Staudinger reaction compared to aryl azides bearing electron-withdrawing groups. The provided experimental protocols for the synthesis of a close analog and for the key reactions of azides offer a solid foundation for researchers to utilize this compound and similar compounds in their work. Further kinetic studies on this compound would be beneficial to provide precise quantitative comparisons.
References
- 1. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. Staudinger Reaction | NROChemistry [nrochemistry.com]
A Comparative Guide to the Cytotoxicity of 2-azido-N-(4-ethylphenyl)acetamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic potential of 2-azido-N-(4-ethylphenyl)acetamide and its structural analogs. Due to a lack of publicly available cytotoxicity data for this compound, this guide leverages experimental data from structurally related acetamide and azide-containing compounds to infer its potential activity and provide a basis for future research. The information is presented to aid in the design of new cytotoxic agents and to guide further investigation into this class of compounds.
Comparative Cytotoxicity Data
While direct experimental data for this compound is not available, the cytotoxicity of various related acetamide and azide derivatives has been evaluated against several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for these compounds, offering a comparative perspective.
Table 1: Cytotoxicity of Phenylacetamide Derivatives
| Compound | R Group | MDA-MB-468 IC50 (µM) | PC-12 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 | [1] |
| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 | [1] |
| 3c | 4-F | 87 ± 0.05 | 8 ± 0.06 | 7 ± 0.08 | [1] |
| 3d | 2-Cl | 6 ± 0.08 | 6 ± 0.07 | 7 ± 0.4 | [1] |
| 3e | 3-Cl | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 | [1] |
| 3f | 4-Cl | 1 ± 0.13 | 7 ± 0.09 | ND | [1] |
| 3g | 2-OCH3 | 1.3 ± 0.03 | 2.97 ± 0.07 | 1.53 ± 0.12 | [1] |
| 3h | 4-OCH3 | 3.13 ± 0.06 | 1.73 ± 0.13 | 1.4 ± 0.12 | [1] |
| 3i | 2-NO2 | 6 ± 0.4 | 2.20 ± 0.43 | ND | [1] |
| 3j | 4-NO2 | 0.76 ± 0.09 | 6 ± 0.4 | ND | [1] |
| 3k | 4-Br | 87 ± 0.13 | 2.50 ± 0.13 | 85 ± 0.09 | [1] |
| Doxorubicin (Standard) | - | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 | [1] |
ND: Not Determined
Table 2: Cytotoxicity of Aryl Azide-Sulfonamide Hybrids
| Compound | A549 IC50 (µM) | HCT116 IC50 (µM) | Reference |
| 10e | 2.20 | - | [2] |
| 10f | - | 6.27 | [2] |
| Staurosporine (Standard) | - | - | [2] |
Note: Specific IC50 values for Staurosporine were not provided in the source.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of novel compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to reduce background noise.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.
Principle: The assay utilizes a specific substrate, such as DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays), which is cleaved by active caspase-3.[6] The cleavage releases a chromophore (pNA) or a fluorophore (AMC), which can be quantified.
Procedure:
-
Cell Lysis: After treating cells with the test compound, harvest and lyse the cells to release intracellular contents, including caspases.
-
Lysate Incubation: Incubate the cell lysate with the caspase-3 substrate in an assay buffer.
-
Signal Detection: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at an excitation/emission of 380/420-460 nm for the fluorometric assay.[6]
-
Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase-3 activity.
Mitochondrial Membrane Potential (MMP) Assay
This assay detects changes in the mitochondrial membrane potential, an early indicator of apoptosis.
Principle: Healthy mitochondria maintain a high membrane potential. In apoptotic cells, the MMP collapses. Cationic fluorescent dyes, such as JC-1 or specific commercial dyes, accumulate in healthy mitochondria, emitting a specific fluorescence signal (e.g., orange/red).[7] When the MMP collapses, the dye is dispersed in the cytoplasm and emits a different fluorescence signal (e.g., green).[7]
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Dye Loading: Incubate the cells with the MMP-sensitive fluorescent dye.
-
Fluorescence Measurement: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader to detect the shift in fluorescence from red/orange to green.
-
Data Analysis: Quantify the percentage of cells with collapsed MMP as an indication of apoptosis induction.
Visualizing Cellular Pathways and Workflows
To better understand the processes involved in cytotoxicity testing, the following diagrams illustrate a typical experimental workflow and a simplified apoptosis signaling pathway.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Simplified signaling pathways of apoptosis.
Conclusion and Future Directions
While the cytotoxic profile of this compound remains to be experimentally determined, the data from structurally similar acetamide and azide-containing compounds suggest that it could possess anticancer activity. The presence of the azide group, a feature found in other bioactive molecules, and the acetamide scaffold, common in cytotoxic agents, provides a rationale for its investigation.
Future research should focus on synthesizing this compound and its derivatives and evaluating their cytotoxicity against a panel of cancer cell lines using the standardized protocols outlined in this guide. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features that contribute to cytotoxic potency and selectivity, paving the way for the development of novel and effective anticancer therapeutics.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Mitochondrial membrane potential assay [bio-protocol.org]
A Comparative Analysis of Copper-Catalyzed vs. Strain-Promoted Click Chemistry for 2-Azido-N-(4-ethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful bioconjugation techniques, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for the functionalization of the novel aryl azide, 2-azido-N-(4-ethylphenyl)acetamide. This molecule serves as a valuable building block in the development of targeted therapeutics and chemical probes. The following sections detail the experimental protocols, present a quantitative comparison of the two methods, and provide visual workflows to aid in the selection of the most appropriate "click" chemistry strategy for your research needs.
At a Glance: CuAAC vs. SPAAC
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Generally very fast (minutes to a few hours) | Can be slower, highly dependent on the cyclooctyne (hours to overnight) |
| Biocompatibility | Potential cytotoxicity due to copper catalyst[1] | Excellent, no metal catalyst required[2] |
| Reactant Stability | Terminal alkynes are stable and readily available | Strained cyclooctynes can be less stable and more complex to synthesize |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[3] | Mixture of regioisomers possible, but often highly selective for one |
| Typical Yield | High to quantitative[4] | Generally high, but can be substrate-dependent |
| Typical Reactants | This compound + Terminal Alkyne (e.g., Phenylacetylene) | This compound + Strained Cyclooctyne (e.g., DBCO) |
Note: The quantitative data presented is based on typical results for aryl azides and may vary for the specific substrate this compound.
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of the parent compound, 2-azido-N-(4-methylphenyl)acetamide, can be adapted for the 4-ethyl analog[1][5].
Materials:
-
2-Chloro-N-(4-ethylphenyl)acetamide
-
Sodium azide (NaN₃)
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-chloro-N-(4-ethylphenyl)acetamide (1 equivalent) and sodium azide (1.5 equivalents) in a 70:30 mixture of ethanol and water.
-
Reflux the mixture for 24 hours at 80°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The this compound product will precipitate out of solution.
-
Filter the precipitate and wash with cold water.
-
The crude product can be further purified by recrystallization from hot ethanol to yield colorless crystals.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is a general procedure for the CuAAC reaction of an aryl azide with a terminal alkyne[6][7][8].
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I) and improve reaction efficiency)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-BuOH or DMSO)
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate (0.01-0.05 equivalents) and, if used, THPTA (0.05-0.25 equivalents) in water.
-
Add the copper sulfate solution (and ligand, if applicable) to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol outlines a general procedure for the SPAAC reaction of an aryl azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO)[9][10].
Materials:
-
This compound
-
Dibenzocyclooctyne (DBCO) derivative (e.g., DBCO-amine)
-
Solvent (e.g., acetonitrile, DMSO, or aqueous buffers for biological applications)
Procedure:
-
Dissolve this compound (1 equivalent) and the DBCO derivative (1-1.5 equivalents) in the chosen solvent.
-
Stir the reaction mixture at room temperature. For some less reactive aryl azides, gentle heating (e.g., 37-50°C) may be beneficial.
-
The reaction time can vary from a few hours to overnight (12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the desired triazole product.
Reaction Workflows
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Concluding Remarks
The choice between CuAAC and SPAAC for the functionalization of this compound depends critically on the intended application. For applications where speed and high yields are paramount and potential copper contamination can be managed, CuAAC is an excellent choice.[3][11] Its rapid kinetics and the use of stable, readily available terminal alkynes make it a highly efficient synthetic tool.[3]
Conversely, for biological applications, particularly in living systems, the biocompatibility of SPAAC is a significant advantage, as it obviates the need for a cytotoxic copper catalyst.[2] While the reaction rates can be slower and the required strained cyclooctynes are often more complex and expensive, the mild reaction conditions and high bioorthogonality make SPAAC the preferred method for in vivo and in vitro studies where cellular integrity is a priority.[2] Researchers should carefully consider these factors to select the optimal click chemistry strategy for their specific research goals.
References
- 1. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. broadpharm.com [broadpharm.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Stability Benchmark: The Triazole Product of 2-azido-N-(4-ethylphenyl)acetamide Compared to Key Heterocyclic Alternatives
For Immediate Release
This publication provides a comprehensive stability comparison of the 1,2,3-triazole product derived from 2-azido-N-(4-ethylphenyl)acetamide against its heterocyclic bioisosteres, specifically 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the relative stability of these common scaffolds in pharmaceutical development. The data presented herein is a synthesis of established literature on the stability of these classes of compounds under various stress conditions.
The 1,2,3-triazole ring is well-regarded for its exceptional stability, a feature attributed to its aromaticity and the presence of three nitrogen atoms. It is generally resistant to thermal stress, acidic and basic hydrolysis, oxidation, and enzymatic degradation.[1][2][3] This inherent stability makes it an attractive scaffold in medicinal chemistry. In contrast, while also offering bioisosteric replacement for amide and ester groups, 1,3,4-oxadiazole and 1,3,4-thiadiazole rings can exhibit different stability profiles under forced degradation conditions.
Comparative Stability Data
The following tables summarize the expected stability of the triazole product of this compound in comparison to analogous N-(4-ethylphenyl)acetamide derivatives of 1,3,4-oxadiazole and 1,3,4-thiadiazole under forced degradation conditions. The data for the triazole is inferred from the general stability of N-aryl-1,2,3-triazoles, while the data for the oxadiazole and thiadiazole derivatives is based on published forced degradation studies of structurally similar compounds.
Table 1: Forced Degradation Studies
| Stress Condition | Triazole Derivative | 1,3,4-Oxadiazole Derivative | 1,3,4-Thiadiazole Derivative |
| Acid Hydrolysis (0.1N HCl, 80°C, 24h) | Expected to be highly stable | Prone to ring opening | Generally stable |
| Base Hydrolysis (0.1N NaOH, 80°C, 24h) | Expected to be highly stable | Susceptible to degradation | Generally stable |
| Oxidative (3% H₂O₂, RT, 24h) | Expected to be stable | May show some degradation | Ring may be susceptible to oxidation |
| Thermal (105°C, 48h) | Expected to be highly stable | Generally stable | Generally stable |
| Photolytic (UV light) | Generally stable | Generally stable | Generally stable |
Table 2: Metabolic Stability in Liver Microsomes
| Compound Class | Expected Half-life (t½) | Primary Metabolic Pathways |
| N-aryl-1,2,3-triazole acetamides | Generally moderate to high | Aromatic hydroxylation, N-dealkylation |
| N-aryl-1,3,4-oxadiazole acetamides | Can vary, may be susceptible to metabolism | Ring cleavage, amide hydrolysis |
| N-aryl-1,3,4-thiadiazole acetamides | Generally moderate to high | Oxidation of sulfur, aromatic hydroxylation |
Experimental Protocols
Detailed methodologies for the key stability-indicating assays are provided below. These protocols are standard in the pharmaceutical industry for assessing the intrinsic stability of drug candidates.
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 80°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the mixture at 80°C for 24 hours.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Reflux the mixture at 80°C for 24 hours.
-
Sample Analysis: At appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products.
Protocol 2: Forced Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of the test compound in a suitable solvent.
-
Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Sample Analysis: At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
HPLC Analysis: Analyze the samples by HPLC-PDA to determine the extent of degradation.
Protocol 3: In Vitro Metabolic Stability in Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., rat or human, final protein concentration 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes. Add the test compound (final concentration, e.g., 1 µM) to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for comparative stability assessment.
Postulated Apoptosis Induction Pathway
N-aryl acetamide triazoles have been investigated for their potential as anticancer agents, with some studies suggesting they can induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible signaling cascade.
Caption: Intrinsic apoptosis pathway induced by N-aryl acetamide triazoles.
References
A Comparative Guide to Bioorthogonal and Photoaffinity Labeling Reagents: Alternatives to 2-azido-N-(4-ethylphenyl)acetamide
For researchers, scientists, and drug development professionals, the precise identification of molecular interactions is paramount. Chemical probes, such as 2-azido-N-(4-ethylphenyl)acetamide, serve as powerful tools for elucidating these interactions through techniques like photoaffinity labeling (PAL) and bioorthogonal "click" chemistry. While this specific reagent provides a functional aryl azide, a variety of alternatives exist, each with distinct advantages in performance, reactivity, and application. This guide provides an objective comparison of these reagents, supported by experimental data, to aid in the selection of the optimal tool for specific research needs.
Part 1: Alternatives in Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to covalently link a probe to its interacting protein target upon activation by UV light. The choice of the photoreactive group is critical for the success of these experiments. Aryl azides, like this compound, are a classic choice, but alternatives such as diazirines offer different performance characteristics.
Upon UV irradiation, aryl azides form highly reactive nitrene intermediates that can insert into C-H and N-H bonds or undergo ring expansion to react with nucleophiles. Diazirines, on the other hand, form carbene intermediates, which are also highly reactive but can exhibit different labeling preferences and efficiencies.
Quantitative Comparison of Photoaffinity Probes
The selection of a photoaffinity probe often involves a trade-off between labeling efficiency, specificity, and the potential for photo-induced damage to the biological sample. The following table summarizes key performance metrics for aryl azides and diazirines.
| Feature | Aryl Azide Probes | Diazirine Probes | Supporting Data/Rationale |
| Typical Activation Wavelength | 260–365 nm | 350–380 nm | Aryl azides often require shorter, higher-energy UV light, which can potentially damage proteins. Diazirines can be activated with less damaging, longer-wavelength UV light.[1] |
| Photoattachment Efficiency | Variable, often <30% but can reach up to 60% with optimized structures.[1][2][3][4] | Generally higher efficiency and faster reaction kinetics due to the high reactivity of carbenes.[5][6] | Diazirines are known for their high reactivity and efficient cross-linking upon photoactivation. Optimized aryl azides have shown high efficiency in specific systems.[2][3] |
| Labeling Radius | Larger (~119 ± 33 nm) | Smaller (~54 ± 12 nm) | The longer lifetime of the nitrene intermediate and its ring-expanded products can result in labeling of more distant, non-interacting proteins. The carbene from diazirines is shorter-lived, leading to more precise labeling of the direct binding partner.[1] |
| Key Advantages | Small size, relative stability, straightforward synthesis.[7] | Smaller size than benzophenones, activated by less damaging UV light, fast kinetics.[6] | Both are relatively small, which minimizes perturbation of the native ligand-protein interaction. |
| Key Disadvantages | Lower labeling yields, potential for non-specific labeling due to longer-lived intermediates, requires higher energy UV light.[1][5] | Synthesis can be more complex; alkyl diazirines can isomerize to linear diazo compounds that show different reactivity.[5][8] | Each class has its own set of challenges that need to be considered in the experimental design. |
Part 2: Alternatives in Bioorthogonal Ligation (Click Chemistry)
The azide group on this compound also allows it to be used as a handle for bioorthogonal ligation, most commonly through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction is highly efficient for conjugating the probe-labeled protein to a reporter tag (e.g., biotin or a fluorophore) for detection or enrichment. However, the cytotoxicity of the copper catalyst limits its use in living systems. This has led to the development of copper-free click chemistry alternatives.
Quantitative Comparison of Bioorthogonal Ligation Reactions
The kinetics of the ligation reaction is a critical parameter, especially when working with low-abundance proteins or in the complex environment of a living cell. The following table compares the second-order rate constants of the most common azide-based ligation reactions.
| Reaction | Reagent Pair | Typical 2nd Order Rate Constant (M⁻¹s⁻¹) | Key Advantages & Disadvantages |
| CuAAC | Azide + Terminal Alkyne | 10¹ - 10² | Advantages: Fast, high yield, simple reagents. Disadvantages: Requires cytotoxic copper catalyst, not suitable for live-cell studies.[9] |
| SPAAC | Azide + Strained Alkyne (e.g., DBCO, BCN) | 10⁻² - 1 | Advantages: Copper-free, bioorthogonal, suitable for live cells. Disadvantages: Slower kinetics than CuAAC and tetrazine ligation, bulky strained alkyne can be sterically hindering.[9] |
| Tetrazine Ligation | Tetrazine + Strained Alkene (e.g., TCO) | 800 - 30,000+ | Advantages: Extremely fast kinetics, copper-free, bioorthogonal, ideal for low concentration applications and in vivo imaging. Disadvantages: Tetrazine reagents can have lower stability in aqueous media.[9][10] |
Experimental Protocols
General Protocol for Photoaffinity Labeling and Target Identification
This protocol provides a general workflow for identifying the protein targets of a small molecule using a photoaffinity probe equipped with an azide handle.
-
Probe Incubation:
-
Treat live cells or cell lysate with the photoaffinity probe (e.g., an aryl azide-derivatized small molecule) at various concentrations. Incubate to allow the probe to bind to its target protein(s).
-
Include a control where cells/lysate are co-incubated with the photoaffinity probe and an excess of the unmodified parent compound. This competition experiment helps to distinguish specific targets from non-specific binders.[11]
-
-
UV Irradiation:
-
Cell Lysis and Protein Preparation:
-
If working with live cells, lyse the cells to release the proteins.
-
Precipitate the proteins (e.g., with acetone or methanol/chloroform) to remove excess, unreacted probe.
-
-
Bioorthogonal Ligation (Click Chemistry):
-
Resuspend the protein pellet in a suitable buffer.
-
Add the reporter tag, which contains the complementary reactive group (e.g., an alkyne-biotin).
-
If using CuAAC, add the copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA or THPTA).[13]
-
Allow the reaction to proceed to attach the biotin tag to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Use streptavidin-coated beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Proteomic Analysis:
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.[5]
-
Mandatory Visualizations
Experimental Workflow for Target Identification
References
- 1. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Detection [iris-biotech.de]
- 7. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 8. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 9. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Detection [iris-biotech.de]
- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Use of 2-azido-N-(4-ethylphenyl)acetamide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of chemical synthesis and drug development, the choice of reagents is paramount to achieving desired outcomes with efficiency and cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of utilizing 2-azido-N-(4-ethylphenyl)acetamide as a versatile chemical tool, comparing its performance with alternative synthetic strategies. We present a synthesis of available data, detailed experimental protocols, and an objective comparison to aid researchers in making informed decisions for their specific applications.
Introduction to this compound
This compound is an aryl azide-containing compound that holds potential in two primary areas of chemical biology: photoaffinity labeling and click chemistry . The presence of the azide group allows for its use as a photo-crosslinking agent to identify protein-ligand interactions or as a ligation handle for the facile conjugation of molecules. Its N-(4-ethylphenyl)acetamide scaffold can be tailored to mimic specific pharmacophores, making it a potentially valuable tool in drug discovery and target validation.
Synthesis of this compound
The synthesis of this compound is a straightforward and cost-effective process. It is typically prepared via a nucleophilic substitution reaction from the readily available starting materials, 2-chloro-N-(4-ethylphenyl)acetamide and sodium azide.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the closely related compound, 2-azido-N-(4-methylphenyl)acetamide.[1]
Materials:
-
2-chloro-N-(4-ethylphenyl)acetamide
-
Sodium azide (NaN₃)
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-chloro-N-(4-ethylphenyl)acetamide (0.011 mol) and sodium azide (0.015 mol) in a mixture of ethanol and water (e.g., 70:30 v/v).
-
Reflux the reaction mixture for 24 hours at 80°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash with cold water to yield this compound.
-
For further purification, the product can be recrystallized from hot ethanol.
Expected Yield: Based on the synthesis of a similar compound, a yield of approximately 73% can be expected.[1]
Cost Analysis
To provide a comprehensive cost-benefit analysis, we have estimated the cost of synthesizing 1 gram of this compound and compared it with the purchasing cost of alternative reagents.
Table 1: Estimated Synthesis Cost of this compound
| Reagent | Molecular Weight ( g/mol ) | Moles Required (for 1g product) | Estimated Price (per gram) | Estimated Cost |
| 2-chloro-N-(4-ethylphenyl)acetamide | 197.66 | 0.0051 | ~$10 | ~$51 |
| Sodium Azide | 65.01 | 0.0069 | ~$0.30 | ~$2 |
| Total Estimated Cost | ~$53 |
Note: Prices are estimates based on currently available catalog prices and may vary between suppliers and based on purity.
Table 2: Cost Comparison with Alternative Photoaffinity Labeling Probes
| Reagent Type | Example Compound | Estimated Price (per 100mg) |
| Aryl Azide (Synthesized) | This compound | ~$5.30 |
| Benzophenone Probe | 4-Benzoylbenzoyl-PEG-NHS Ester | ~$150 - $250 |
| Diazirine Probe | 3-(3-methyl-3H-diazirin-3-yl)propanoic acid NHS Ester | ~$200 - $400 |
Note: Prices for commercial probes are for functionally similar, but not structurally identical, compounds and are subject to change.
From a cost perspective, the in-house synthesis of this compound is significantly more economical than purchasing commercially available benzophenone or diazirine-based photoaffinity probes with similar reactive functionalities.
Performance Comparison: Photoaffinity Labeling
Photoaffinity labeling (PAL) is a powerful technique to identify the binding partners of a small molecule within a complex biological system. The choice of the photoreactive group is critical for the success of a PAL experiment.
Table 3: Comparison of Photoreactive Groups for Photoaffinity Labeling
| Feature | Aryl Azides (e.g., this compound) | Benzophenones | Diazirines |
| Activation Wavelength | ~260-300 nm[2] | ~350-360 nm[2] | ~350-380 nm[2] |
| Reactive Intermediate | Nitrene[2] | Triplet diradical[2] | Carbene[2] |
| Stability of Intermediate | Relatively long-lived, can rearrange[2] | Reversible quenching with water, can be re-excited[2] | Highly reactive, short-lived[2] |
| Potential for Protein Damage | Higher due to shorter wavelength UV[2] | Lower, uses longer wavelength UV[2] | Lower, uses longer wavelength UV[2] |
| Labeling Efficiency | Generally lower yields[2] | Can provide higher yields with prolonged irradiation[2] | Generally efficient, but can be low yield[3] |
| Non-specific Labeling | Can be higher due to longer-lived intermediates[2] | Can be an issue with prolonged irradiation | Can be highly specific due to short-lived carbene[3] |
| Size of Photoreactive Group | Small | Bulky | Small |
Workflow for Photoaffinity Labeling
Performance Comparison: Click Chemistry
The azide group of this compound allows it to participate in "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is known for its high efficiency, specificity, and biocompatibility.
Table 4: Comparison of Click Chemistry Reactions
| Reaction | Reactants | Catalyst | Key Advantages | Key Disadvantages |
| CuAAC | Aryl Azide + Terminal Alkyne | Cu(I) | High yields, fast kinetics, bioorthogonal[4][5] | Copper toxicity in living systems[4] |
| SPAAC | Aryl Azide + Strained Alkyne (e.g., cyclooctyne) | None | Copper-free, suitable for live cells[4] | Slower kinetics than CuAAC, strained alkynes can be synthetically challenging[4] |
| Staudinger Ligation | Aryl Azide + Phosphine | None | Bioorthogonal, forms an amide bond | Can be slow, phosphine reagents can have side reactions |
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for a CuAAC reaction.
Materials:
-
This compound (1 equivalent)
-
Alkyne-containing molecule (1 equivalent)
-
Copper(II) sulfate (CuSO₄) (e.g., 0.1 equivalents)
-
Sodium ascorbate (e.g., 0.2 equivalents)
-
Solvent (e.g., t-BuOH/H₂O 1:1)
Procedure:
-
Dissolve this compound and the alkyne-containing molecule in the solvent.
-
Add an aqueous solution of copper(II) sulfate.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction and purified by column chromatography if necessary.
Logical Relationship of Click Chemistry Components
References
- 1. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the reactivity of carbohydrate photoaffinity probes with different photoreactive groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-azido-N-(4-ethylphenyl)acetamide: A Procedural Guide
The proper handling and disposal of 2-azido-N-(4-ethylphenyl)acetamide is critical for laboratory safety. As an organic azide, this compound is potentially explosive and toxic, requiring meticulous adherence to established safety protocols. This guide provides essential information for researchers, scientists, and drug development professionals to manage and dispose of this chemical safely.
Organic azides are known to be energetic materials that can decompose explosively when subjected to heat, light, pressure, or shock.[1] The risk is particularly high for azides with a low molecular weight and a high nitrogen content.[1] It is imperative to avoid contact with metals, as this can form highly unstable and explosive metal azides.[2][3][4] Furthermore, halogenated solvents like dichloromethane and chloroform must never be used with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[1][2]
Key Hazard and Chemical Data
| Property | Data | Source |
| Molecular Formula | C10H12N4O | [5] |
| Molecular Weight | 204.23 g/mol | [5] |
| Primary Hazards | Potentially explosive, toxic. | [1][2] |
| Incompatibilities | Acids, heavy metals, metal salts, halogenated solvents, strong oxidizing agents, heat, shock, friction. | [2][3][6][7] |
| Toxicity | The azide ion has a toxicity similar to the cyanide ion.[1] Solutions can potentially be absorbed through the skin.[3] |
Experimental Protocol: Quenching and Disposal
Before disposal, the azide functional group must be converted into a more stable derivative, a process known as quenching.[2] The following protocol details the destruction of the azide using nitrous acid, which is generated in situ from sodium nitrite and a dilute acid. This procedure must be conducted in a properly functioning chemical fume hood.[8]
Personal Protective Equipment (PPE) Required:
-
Safety glasses or splash goggles[6]
-
Flame-resistant lab coat
-
Appropriate chemical-resistant gloves (Silver shield gloves under nitrile are recommended for highly toxic azides)[6]
-
Use of a blast shield is mandatory[4]
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Gas outlet tube leading to the back of the fume hood
-
Starch-iodide test paper
Procedure:
-
Preparation: In a three-neck flask equipped with a stirrer, dropping funnel, and gas outlet, dilute the waste containing this compound with water to ensure the concentration of the azide does not exceed 5%.[3][9]
-
Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of the azide compound to ensure a significant excess.[8][9]
-
Acidification: Slowly add a 20% sulfuric acid or a 2-3M sulfuric acid solution dropwise from the addition funnel.[8][9] This will generate nitrous acid, which reacts with the azide. This reaction produces nitrogen (N2) and nitric oxide (NO) gases, so vigorous gas evolution will be observed.[8][9] Crucially, the order of addition is important; add the acid to the azide/nitrite mixture. [8]
-
Monitoring for Completion: Continue adding the acid dropwise until the gas evolution ceases.[9] To confirm that the quenching process is complete, test the solution with starch-iodide paper. The presence of excess nitrous acid will turn the paper a dark blue color, indicating that all the azide has been consumed.[3][8][9]
-
Neutralization: Once the reaction is complete, carefully neutralize the solution by adding a dilute solution of sodium hydroxide until the pH is between 6 and 9.[6]
-
Final Disposal: The resulting neutralized aqueous solution, now free of reactive azides, should be collected in a designated hazardous waste container.[6] Clearly label the container detailing the contents and the quenching procedure performed. Do not pour any azide-containing solutions, quenched or unquenched, down the drain, as residual azide could react with lead or copper pipes to form explosive salts.[6][7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
References
- 1. ucd.ie [ucd.ie]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. 1160748-31-1|this compound|BLD Pharm [bldpharm.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. uvic.ca [uvic.ca]
- 8. reddit.com [reddit.com]
- 9. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Essential Safety and Logistical Information for Handling 2-azido-N-(4-ethylphenyl)acetamide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for 2-azido-N-(4-ethylphenyl)acetamide. The following procedural guidance is based on established safety protocols for handling organic azides.
Compound Details:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1160748-31-1 |
| Molecular Formula | C10H12N4O |
| Molecular Weight | 204.23 g/mol |
Hazard Identification and Risk Assessment
Organic azides are a class of energetic compounds that are potentially explosive. They can be sensitive to shock, friction, heat, and light.[1][2] The stability of an organic azide is often assessed by the "Rule of Six," which suggests there should be at least six carbon atoms for each azido group to reduce the risk of explosion.[2][3] In the case of this compound (C10H12N4O), the carbon-to-nitrogen ratio is 10 to 4, which is less than the ideal ratio suggested by some guidelines, indicating that this compound should be handled with caution as a potentially explosive substance.
Primary Hazards:
-
Explosion Hazard: Can decompose violently when subjected to heat, light, pressure, or shock.[1]
-
Toxicity: The azide ion is toxic, with a toxicity profile similar to cyanide.[1]
-
Irritation: May cause skin and eye irritation.
Operational Plan: Step-by-Step Handling Procedures
A meticulous and cautious approach is mandatory when working with this compound. The following workflow outlines the required steps for safe handling.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure and risk.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses or chemical splash goggles.[4] | Protects eyes from splashes and potential projectiles in case of rapid decomposition. |
| Hand Protection | Double gloving: Nitrile gloves over Silver Shield® gloves. | Silver Shield® gloves are recommended for handling highly toxic azides, providing excellent chemical resistance.[4] |
| Body Protection | Flame-resistant lab coat. | Protects against chemical splashes and provides a layer of protection in case of fire. |
| Additional Protection | Blast shield. | Essential for all reactions involving azides that are known or suspected to be explosive.[3][4] |
Experimental Protocols
Storage:
-
Keep away from acids and other incompatible materials.[4]
Handling:
-
Work Area Preparation: All work with this compound must be conducted in a certified chemical fume hood. A blast shield must be placed between the user and the experimental setup.[3][4]
-
Weighing and Transfer:
-
Reaction Conditions:
-
Solvent Choice: Do not use halogenated solvents such as dichloromethane or chloroform, as they can form highly explosive di- and tri-azidomethane.[1][2]
-
Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the temperature closely. Avoid excessive heat.
-
Ground Glass Joints: Avoid getting the azide compound on ground glass joints, as friction can cause detonation.[5]
-
-
Purification:
Disposal Plan
Proper disposal of azide-containing waste is crucial to prevent the formation of explosive metal azides in plumbing and to ensure environmental safety.
Waste Segregation and Collection:
-
All waste containing this compound, including reaction mixtures, contaminated solvents, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[1][5]
-
The waste container should be labeled as "Azide Waste" and should be kept separate from acidic waste.[1]
Deactivation (for dilute solutions, with extreme caution):
-
While some protocols allow for the deactivation of dilute azide solutions (≤5%) with nitrous acid, this process itself is hazardous due to the formation of nitric oxide and should only be performed by trained personnel in a chemical fume hood.[4]
-
Given the potential risks, the recommended best practice for most laboratory settings is to dispose of all azide-containing materials through a certified chemical waste program without attempting deactivation.[2]
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for the pickup and disposal of the segregated azide waste. Under no circumstances should azide waste be poured down the drain.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

